MMK1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQRCXCXXGUGY-AJOXZCOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H123N19O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1611.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of MMK1 in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-Activated Protein Kinase Kinase 1 (MMK1), also known as MKK1 in Arabidopsis thaliana, is a crucial component of intracellular signaling cascades. As a MAP Kinase Kinase (MAPKK/MKK), its primary function is to receive signals from upstream MAP Kinase Kinase Kinases (MAPKKKs/MEKKs) and relay them by phosphorylating and activating downstream Mitogen-Activated Protein Kinases (MAPKs).[1][2] This three-tiered kinase module is a highly conserved signaling mechanism in eukaryotes, translating a wide array of extracellular stimuli into specific cellular responses.[1][3]
In plants, this compound is a key player in a specific signaling cascade primarily involving MEKK1 as the upstream activator and MPK4 as the downstream MAPK.[1][2] this compound and its close homolog, MKK2, are functionally redundant; single mutants of either gene often show no obvious phenotype, whereas the double loss-of-function mutant (mkk1/mkk2) displays severe developmental and defense-related defects.[2][4][5] This redundancy underscores their critical role in plant biology.[4][5]
The MEKK1-MMK1/MKK2-MPK4 pathway is a central regulator of both biotic and abiotic stress responses. It functions as a negative regulator of innate immunity, where its disruption leads to constitutive activation of defense responses, including elevated salicylic (B10762653) acid (SA) levels and spontaneous cell death.[4][6][7] Conversely, this cascade is also implicated in tolerance to abiotic stresses such as cold and salinity.[4][5] The downstream target of this compound/MKK2, MPK4, carries out these functions by phosphorylating various substrates, including the protein MKS1, which in turn interacts with WRKY transcription factors to modulate gene expression.[4][8]
This guide provides a comprehensive overview of the function of this compound in cellular pathways, with a focus on its role in the well-characterized MEKK1-MMK1/MKK2-MPK4 cascade in Arabidopsis. It includes a summary of quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the key signaling and experimental workflows.
Data Presentation
Quantitative analysis of mutants in the this compound signaling pathway has been instrumental in elucidating its function. The data below is summarized from studies on Arabidopsis thaliana.
Table 1: Phenotypic and Molecular Changes in mkk1/mkk2 Double Mutants
| Parameter Measured | Genotype | Observation | Reference |
| Free Salicylic Acid (SA) Level | mkk1/mkk2 | > 20-fold increase compared to wild-type | [4][5] |
| PR1 Gene Expression | mkk1/mkk2 | Constitutively high expression | [7] |
| MPK4 Kinase Activity | mkk1/mkk2 | Activation by flg22 is impaired | [4][7] |
| Phenotype | mkk1/mkk2 | Severe dwarfism, spontaneous lesions, infertility | [4][5] |
Table 2: Differentially Regulated Genes in mkk1/mkk2 Double Mutants
This table presents a selection of genes whose expression is significantly altered in the mkk1/mkk2 double mutant, indicating the downstream transcriptional impact of the this compound/MKK2 pathway. The data is based on microarray analyses.[4][5]
| Gene Locus (AGI) | Gene Name/Description | Fold Change (log2) in mkk1/mkk2 vs. Wild-Type | Putative Function | Reference |
| At2g14610 | PR1 (Pathogenesis-Related 1) | Up-regulated | Defense, SA-responsive | [4][5] |
| At1g75040 | WRKY33 (WRKY DNA-binding protein 33) | Up-regulated | Transcription factor | [9] |
| At4g39950 | ZAT12 (Zinc finger of Arabidopsis thaliana 12) | Up-regulated | Transcription factor, ROS | [9] |
| At2g43510 | CSD1 (Copper/Zinc Superoxide Dismutase 1) | Down-regulated | ROS scavenging | [9] |
| At1g20620 | CAT2 (Catalase 2) | Down-regulated | H₂O₂ detoxification | [9] |
Table 3: Quantitative Phosphoproteomic Analysis of Putative MPK4 Substrates
This table highlights proteins identified as potential direct or indirect substrates of MPK4, the downstream target of this compound. Data is derived from quantitative mass spectrometry comparing phosphopeptide abundance in wild-type versus mpk4 mutant plants. A reduced phosphorylation level in the mpk4 mutant suggests dependency on MPK4 activity.
| Protein Locus (AGI) | Protein Description | Phosphorylation Change in mpk4 vs. Wild-Type | Putative Role in Pathway | Reference |
| At1g29720 | MKS1 (MAP Kinase Substrate 1) | Reduced | Adaptor protein linking MPK4 to WRKY transcription factors | |
| At1g11360 | Universal Stress Protein A (USPA) domain protein | Reduced | Stress response | |
| At1g18080 | Calcium-dependent lipid-binding (CaLB) family protein | Reduced | Calcium signaling | |
| At4g01850 | 14-3-3-like protein epsilon | Reduced | Signal transduction, protein scaffolding | |
| At5g02490 | PATL1 (Patellin-1) | Reduced | Vesicle trafficking, cytokinesis |
Mandatory Visualization
Signaling Pathway Diagram
Caption: The MEKK1-MMK1/MKK2-MPK4 signaling cascade in Arabidopsis.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to investigate the function of this compound and its associated pathway components.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
This protocol is used to identify or confirm interactions between two proteins, such as this compound and its upstream activator MEKK1 or its downstream target MPK4.
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., this compound) is fused to the BD, and the "prey" protein (e.g., MEKK1) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ).
Methodology:
-
Vector Construction: Clone the full-length cDNA of this compound into a pGBKT7 vector (BD fusion) and the cDNA of the potential interacting partner (e.g., MEKK1 or MPK4) into a pGADT7 vector (AD fusion).
-
Yeast Transformation: Co-transform the BD-MMK1 and AD-Partner plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[4]
-
Selection for Interaction:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Culture the colonies that grow on SD/-Leu/-Trp and plate them on a high-stringency selective medium, such as SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).
-
-
Reporter Gene Assay (β-galactosidase):
-
Perform a colony-lift filter assay to test for lacZ expression.
-
Place a sterile filter paper over the colonies on the plate, lift, and then freeze-thaw the filter in liquid nitrogen to lyse the cells.
-
Incubate the filter in a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
-
Analysis: Growth on the high-stringency medium and the development of a blue color in the β-galactosidase assay indicate a positive protein-protein interaction.
Caption: Workflow for a Yeast Two-Hybrid (Y2H) experiment.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction
This protocol validates protein-protein interactions within the cellular environment, confirming that this compound and its partners associate in vivo.
Principle: An antibody specific to a target protein (e.g., this compound) is used to pull down the target from a cell lysate. If other proteins are part of a complex with the target, they will be pulled down as well. The presence of the interacting partner is then detected by immunoblotting.
Methodology:
-
Protein Extraction:
-
Harvest Arabidopsis seedlings or protoplasts, potentially expressing epitope-tagged versions of the proteins (e.g., this compound-HA, MPK4-FLAG).
-
Grind the tissue in liquid nitrogen and resuspend in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant (total protein extract).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-HA for this compound-HA) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting using an antibody against the putative interacting partner (e.g., anti-FLAG for MPK4-FLAG). Detection of the partner protein in the immunoprecipitated sample confirms the in vivo interaction.
-
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
In-Gel Kinase Assay for MAPK Activity
This protocol is used to measure the activity of a specific MAPK (e.g., MPK4) from plant extracts, often to compare activity between wild-type and mutant lines (e.g., mkk1/mkk2).[4]
Principle: Total proteins from cell lysates are separated by SDS-PAGE on a gel containing a generic MAPK substrate, such as Myelin Basic Protein (MBP). After electrophoresis, the proteins are renatured within the gel, and a kinase reaction is initiated by adding radioactive ATP ([γ-³²P]ATP). Activated kinases will phosphorylate the substrate embedded in the gel at their corresponding molecular weight. The activity is visualized by autoradiography.
Methodology:
-
Protein Extraction: Extract total proteins from plant tissue under denaturing conditions as described for Co-IP, but without detergents that might interfere with kinase renaturation.
-
Substrate-Containing SDS-PAGE:
-
Prepare a standard SDS-polyacrylamide gel, adding a MAPK substrate (e.g., 0.25 mg/mL Myelin Basic Protein) to the separating gel solution before polymerization.
-
Load equal amounts of protein extract per lane and run the electrophoresis.
-
-
Protein Renaturation:
-
After electrophoresis, wash the gel twice with washing buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.5 mM DTT, 0.1 mM Na₃VO₄, 5 mM MgCl₂, 1% Triton X-100) for 30 minutes each to remove SDS.
-
Incubate the gel in renaturation buffer (25 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM Na₃VO₄) at 4°C overnight with several buffer changes.
-
-
Kinase Reaction:
-
Equilibrate the gel in reaction buffer (25 mM Tris-HCl pH 7.5, 2 mM EGTA, 12 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄) for 1 hour.
-
Incubate the gel in reaction buffer containing 50 µM cold ATP and 50 µCi of [γ-³²P]ATP for 1 hour at room temperature.
-
-
Washing and Visualization:
-
Stop the reaction and wash the gel extensively with a solution of 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to an X-ray film or a phosphor screen.
-
-
Analysis: A radioactive band at the expected molecular weight of the kinase of interest (e.g., ~42 kDa for MPK4) indicates its activity. The intensity of the band is proportional to the kinase activity.
Caption: Workflow for an In-Gel Kinase Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Deletion of a Tandem Gene Family in Arabidopsis: Increased MEKK2 Abundance Triggers Autoimmunity when the MEKK1-MKK1/2-MPK4 Signaling Cascade Is Disrupted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Phosphoproteomic Analysis Reveals Shared and Specific Targets of Arabidopsis Mitogen-Activated Protein Kinases (MAPKs) MPK3, MPK4, and MPK6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of MAPK-Interacting Kinase 1 (MNK1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The designation "MMK1" can be ambiguous. Scientific literature describes two distinct molecules with similar nomenclature: MMK-1 , a synthetic peptide agonist for the formyl peptide receptor-like 1 (FPRL1)[1][2][3][4], and MNK1 (MAPK-Interacting Kinase 1, also known as MKNK1), a crucial serine/threonine kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[5][6][7]. This technical guide will focus on MNK1 , a central regulator of protein synthesis whose dysregulation is implicated in numerous cancers and viral diseases.
MNK1 is a protein kinase that is activated by extracellular signals and cellular stress.[7][8] It functions as a downstream effector of the ERK and p38 MAPK pathways, converging signals from these cascades to regulate cellular processes, most notably mRNA translation.[9][10][11] The primary and most well-characterized substrate of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E), a key protein that binds to the 5' cap structure of mRNAs to initiate cap-dependent translation.[5][9][12] By phosphorylating eIF4E, MNK1 plays a pivotal role in controlling the synthesis of proteins involved in cell proliferation, survival, and oncogenic transformation.[5][13][14]
Core Mechanism: The MNK1 Signaling Pathway
The activity of MNK1 is tightly regulated by upstream MAPK cascades. It is a point of convergence for signals from both mitogen-activated pathways (via ERK) and stress-activated pathways (via p38).[9][10][11][15]
Upstream Activation
Extracellular stimuli, such as growth factors or cytokines, and cellular stressors like UV radiation or osmotic shock, activate the MAPK cascades.[8][15] This leads to the activation of the terminal kinases of these pathways, namely ERK1/2 and p38 MAPK. MNK1 possesses a MAPK-binding domain that allows it to directly interact with and be phosphorylated by activated ERK and p38 kinases.[16] This phosphorylation occurs on specific threonine residues (Thr197 and Thr202 in mouse MNK1) within the activation T-loop, leading to a conformational change that switches MNK1 to its active catalytic state.[9][15]
Downstream Substrates and Cellular Function
Once activated, MNK1 phosphorylates a limited set of downstream targets, leading to the regulation of key cellular functions, primarily cap-dependent mRNA translation.[5][15]
-
eIF4E: The most critical substrate of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[9][12] eIF4E is a component of the eIF4F complex, which binds to the 5' cap of mRNAs. Phosphorylation of eIF4E is thought to promote the translation of a specific subset of mRNAs that possess complex 5' untranslated regions and often encode proteins involved in cell growth, survival, and proliferation, such as c-Myc and Cyclin D1.[13]
-
Other Substrates: While eIF4E is the primary target, other substrates have been identified, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and polypyrimidine tract-binding protein-associated splicing factor (PSF), suggesting MNK1 may also regulate mRNA stability and splicing.[15][17][18]
The MNK1-eIF4E axis is a critical node in controlling cell fate. Its hyperactivation is a hallmark of many cancers, including breast cancer, melanoma, and glioma, and often correlates with poor prognosis.[5][6][18] Furthermore, many viruses hijack this pathway to promote the translation of viral proteins, making MNK1 a target for antiviral therapies.[17][19][20]
Quantitative Data Summary
The study of MNK1 has yielded specific quantitative data, particularly concerning the efficacy of small molecule inhibitors. These inhibitors are crucial tools for research and potential therapeutics.
| Compound | Target(s) | IC₅₀ (µM) | Cell Line / Context | Reference |
| CGP57380 | MNK1 | 0.87 | In vitro kinase assay | [21] |
| MNK2 | 1.6 | In vitro kinase assay | [21] | |
| EB1 | MNK1 | 0.69 | In vitro kinase assay | [22] |
| MNK2 | 9.4 | In vitro kinase assay | [22] |
Experimental Protocols
Elucidating the mechanism of action of MNK1 involves several key experimental techniques.
In Vitro Kinase Assay
This assay directly measures the catalytic activity of MNK1 and is essential for screening inhibitors.
-
Objective: To quantify the phosphorylation of a substrate by purified MNK1.
-
Methodology:
-
Reagents: Recombinant active MNK1 protein, a specific MNK1 substrate (e.g., a peptide derived from eIF4E), ATP, and a kinase assay buffer.
-
Procedure: The kinase reaction is initiated by mixing MNK1, the substrate, and ATP in a 96-well plate. The mixture is incubated at 30°C for a specified time (e.g., 40 minutes).
-
Detection: The amount of ATP consumed is measured, which is inversely proportional to the amount of ADP produced. Commercial kits like the ADP-Glo™ Kinase Assay are commonly used.[23] This system uses a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is proportional to the ADP generated and thus reflects the kinase activity. For inhibitor screening, various concentrations of the compound are added to the reaction, and the IC₅₀ value is calculated.
-
Cell-Based MNK1 Activity Assay (Western Blot)
This method assesses MNK1 activity within a cellular context by measuring the phosphorylation of its primary downstream target, eIF4E.[22][24]
-
Objective: To determine the level of active MNK1 in cells by quantifying phosphorylated eIF4E (p-eIF4E).
-
Methodology:
-
Cell Treatment: Culture cells (e.g., MDA-MB-231 breast cancer cells) and treat them with stimuli (e.g., growth factors) or inhibitors for a defined period.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for p-eIF4E (Ser209). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensity. To normalize the results, re-probe the membrane with antibodies for total eIF4E and a loading control (e.g., β-actin or GAPDH). A reduction in the p-eIF4E/total eIF4E ratio indicates inhibition of MNK1 activity.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions, such as the binding of MNK1 to the scaffold protein eIF4G.[24]
-
Objective: To determine if MNK1 physically associates with eIF4G in cells.
-
Methodology:
-
Cell Lysis: Prepare cell lysates using a non-denaturing lysis buffer that preserves protein complexes.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a target protein (e.g., anti-eIF4G). This forms an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to the mixture. The beads will bind to the antibody, capturing the entire protein complex (eIF4G and any associated proteins, like MNK1).
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-MNK1). The presence of a band for MNK1 confirms the interaction with eIF4G.
-
References
- 1. Orally administered FPRL1 receptor agonist peptide MMK-1 inhibits etoposide-induced alopecia by a mechanism different from intraperitoneally administered MMK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptide MMK-1 is a highly specific chemotactic agonist for leukocyte FPRL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MAP kinase-interacting kinase 1 (MNK1) plays as a tumor suppressor in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogen-activated protein kinases activate the serine/threonine kinases Mnk1 and Mnk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MNK1, a new MAP kinase‐activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer [mdpi.com]
- 14. Combined deficiency for MAP kinase-interacting kinase 1 and 2 (Mnk1 and Mnk2) delays tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mnk1 (C4C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Role of MAPK/MNK1 signaling in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of the eIF4E-kinase MNK as a Strategy for Controlling Kaposi’s Sarcoma-associated Herpesvirus Replication [escholarship.org]
- 21. MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Role of MMK-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the biological role of the synthetic peptide MMK-1. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular interactions, signaling pathways, and functional effects of MMK-1. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.
Introduction to MMK-1
MMK-1 is a synthetic peptide that has been identified as a potent and selective agonist for the human formyl peptide receptor like-1 (FPRL-1), also known as FPR2. It was discovered through the screening of a random peptide library.[1][2] MMK-1 has demonstrated high specificity for FPRL-1, with significantly lower affinity for the classical formyl peptide receptor (FPR).[3] This selectivity makes MMK-1 a valuable tool for investigating the specific functions of the FPRL-1 receptor in various physiological and pathological processes.
The primary biological activities associated with MMK-1 are its ability to induce chemotaxis and calcium mobilization in phagocytic leukocytes, such as neutrophils and monocytes.[1][2][3] Furthermore, it has been shown to stimulate the production of pro-inflammatory cytokines in human monocytes in a manner sensitive to pertussis toxin, indicating the involvement of Gi proteins in its signaling cascade.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from preliminary studies on MMK-1's biological activity.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for FPRL-1 | <2 nM | Human FPRL1-transfected HEK293 cells | [3] |
| EC50 for FPR | >10,000 nM | Human FPR-transfected cells | [3] |
| Chemotaxis | Induces selective migration at 1 µM (4h) | FPR2-expressing RBL-2H3 cells | [3] |
| Anxiolytic-like Activity | Effective at 100 pmol/mouse (ICV) | Mice | [3] |
Signaling Pathways of MMK-1
MMK-1 exerts its biological effects by binding to and activating the G-protein coupled receptor, FPRL-1. This interaction initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis and inflammation.
MMK-1/FPRL-1 Signaling Cascade
The binding of MMK-1 to FPRL-1, a Gi-protein coupled receptor, triggers the dissociation of the G-protein subunits.[4] This event initiates several downstream signaling pathways, including the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[4][5] Concurrently, FPRL-1 activation can also engage the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, including ERK phosphorylation.[4][5] These signaling cascades converge to regulate cellular processes such as chemotaxis, cell migration, and the production of inflammatory mediators.[1][2][4]
References
- 1. Synthetic peptide MMK-1 is a highly specific chemotactic agonist for leukocyte FPRL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | Semantic Scholar [semanticscholar.org]
The Origin and Evolution of MMK1 (MNK1): A Key Regulator of Protein Synthesis and Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase (MAPK)-interacting kinase 1 (MNK1), encoded by the MKNK1 gene, stands at a critical nexus of cellular signaling, integrating inputs from the ERK and p38 MAPK pathways to regulate protein synthesis and cellular responses to mitogens and stress. First identified as a direct substrate of MAPKs, MNK1's primary role is the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key protein in the initiation of cap-dependent translation. This activity positions MNK1 as a crucial modulator of cellular proliferation, survival, and metastasis. Dysregulation of the MNK1 signaling axis is implicated in a variety of human diseases, most notably cancer and viral infections, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the origin, evolution, structure, and function of MNK1, details its role in signaling and disease, and outlines key experimental protocols for its study.
Discovery and Characterization
MNK1 was independently discovered by two research groups in 1997 as a novel serine/threonine kinase that directly interacts with and is phosphorylated by MAPKs.[1][2] One group identified it by screening a HeLa cDNA library for substrates of ERK1 using a novel in situ, solid-phase phosphorylation method.[2] The other group found it in a yeast two-hybrid screen for proteins that bind to ERK1 and ERK2.[1] These initial studies established that MNK1 is a unique kinase that is activated by both mitogenic signals (via the ERK pathway) and stress stimuli (via the p38 MAPK pathway).[1][2]
Subsequent cloning and characterization revealed that the human MKNK1 gene is located on chromosome 1p33 and encodes a protein of approximately 51 kDa.[3][4] The protein structure consists of several key functional domains:
-
N-terminal Basic Region: Contains a nuclear localization signal (NLS).[3][5]
-
Catalytic Kinase Domain: This central domain is responsible for the phosphotransferase activity and shares homology with the Ca2+/calmodulin-dependent protein kinase (CaMK) family.[3][5] Key residues include an ATP-binding site and the activation loop (T-loop).[3]
-
C-terminal MAPK-binding Domain: This region mediates the direct interaction with ERK and p38 MAPKs, which is essential for MNK1's activation.[5]
Alternative splicing of the MKNK1 gene gives rise to two main isoforms in humans, MNK1a and MNK1b. MNK1b is a shorter isoform that lacks the C-terminal MAPK-binding domain.[6]
The MNK1 Signaling Pathway
MNK1 functions as a downstream effector of two major MAPK cascades. Its activation is a critical point of convergence for signals regulating cell growth and stress response.
Upstream Activation
Extracellular stimuli such as growth factors, phorbol (B1677699) esters, cytokines, or cellular stressors like UV radiation and osmotic shock activate the Ras-Raf-MEK-ERK or the p38 MAPK pathways.[5][7]
-
ERK/p38 Activation: Upstream kinases (MEK1/2 for ERK1/2; MKK3/6 for p38) dually phosphorylate ERK or p38 on threonine and tyrosine residues within their activation loops.
-
MNK1 Docking and Phosphorylation: Activated ERK1/2 or p38 binds to the C-terminal domain of MNK1.[5] This interaction facilitates the phosphorylation of two key threonine residues (Thr197 and Thr202 in murine MNK1) within MNK1's activation T-loop.[1][5] This phosphorylation event is essential for the activation of MNK1's kinase activity.[3]
Downstream Substrates and Cellular Function
The primary and most well-characterized substrate of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E).[1][8]
-
eIF4F Complex Assembly: For translation to begin, the eIF4F complex, consisting of eIF4E (the cap-binding protein), eIF4A (an RNA helicase), and eIF4G (a large scaffolding protein), must assemble at the 5' cap of mRNAs.[9]
-
Recruitment to eIF4G: MNK1 is recruited to the eIF4F complex through a direct interaction with the C-terminal region of the scaffolding protein eIF4G.[10][11] This brings MNK1 into close proximity with its substrate, eIF4E, which is also bound to eIF4G.[10]
-
eIF4E Phosphorylation: Activated MNK1 then phosphorylates eIF4E on a single serine residue, Ser209.[1][8]
-
Regulation of Translation: The phosphorylation of eIF4E is thought to promote the translation of a specific subset of mRNAs that possess complex 5' untranslated regions (UTRs).[12] These mRNAs often encode proteins involved in cell proliferation, survival, and angiogenesis, such as c-myc and cyclin D1.[8]
Beyond eIF4E, other potential substrates for MNK1 have been identified, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and Sprouty 2 (Spry2), suggesting broader roles in mRNA processing and signal termination.[8]
Diagram: MNK1 Signaling Pathway
Caption: The MNK1 signaling cascade integrates mitogenic (ERK) and stress (p38) signals.
Origin and Evolution
The MKNK1 gene is part of the broader family of protein kinases. Phylogenetic analyses of the MAPK and related kinase families suggest a deep evolutionary history, with the core components of these cascades being conserved across eukaryotes.[13][14] The MKNK1 gene has a paralog in vertebrates, MKNK2, which encodes the MNK2 protein.[6] Both MNK1 and MNK2 are serine/threonine kinases that are activated by MAPKs and phosphorylate eIF4E, although they exhibit differences in their basal activity and tissue distribution.[8]
Orthologs of MKNK1 have been identified in a wide range of species, from mammals to fungi, indicating its presence in the common ancestor of these groups.[6][15] The conservation of the MAPK-binding domain and the catalytic domain across different species underscores the fundamental importance of this signaling module. Evolutionary studies of related kinases, such as MEK1, have shown that functionally critical amino acid positions are highly conserved, and mutations at these sites are often associated with disease.[9][16] A similar principle likely applies to MNK1, where conservation of key residues is essential for its proper regulation and function.
| Gene Information | Details | Reference |
| Human Gene Name | MKNK1 (MAPK interacting serine/threonine kinase 1) | [6] |
| Human Chromosomal Locus | 1p33 | [3][15] |
| Paralog | MKNK2 (MNK2) | [6] |
| Orthologs | Present in mammals, other vertebrates, and fungi. | [6][15] |
| Common Ancestor | Believed to be present in the common ancestor of animals and fungi. | [6] |
Role in Disease and Therapeutic Potential
The central role of the MNK1-eIF4E axis in promoting the translation of oncogenic proteins makes it a critical pathway in cancer biology.
Cancer
Elevated levels of phosphorylated eIF4E are frequently observed in a wide range of human cancers and are often correlated with tumor progression, metastasis, and poor prognosis.[8][17] By controlling eIF4E phosphorylation, MNK1 is directly implicated in tumorigenesis.
-
Tumor Growth and Survival: MNK1 activity supports the synthesis of proteins essential for cell cycle progression and survival, thereby promoting tumor growth.[8]
-
Metastasis: The MNK1 pathway has been shown to regulate cell migration and invasion.[18] Recent studies have demonstrated that blocking MNK1 can restrict the metabolic adaptation of cancer cells and specifically diminish liver metastasis in breast and pancreatic cancer models.[2][17]
-
Therapeutic Target: Because MNK knockout mice are viable and exhibit no major adverse phenotypes, MNK1 is considered a potentially safe and effective therapeutic target.[10] Several small-molecule inhibitors of MNK1/2 have been developed and are in various stages of clinical trials for both solid tumors and hematological malignancies.[4][10][19]
| MNK Inhibitor | Type | Clinical Trial Status (Selected) | Reference |
| eFT508 (Tomivosertib) | Potent and selective MNK1/2 inhibitor | Phase 1/2 trials for solid tumors and lymphomas | [4][19] |
| BAY1143269 | MNK1/2 inhibitor | Phase 1 trials for advanced solid cancers | [10] |
| ETC-206 | MNK1/2 inhibitor | Phase 1 trials for solid cancers and leukemia | [10] |
| CGP57380 | MNK1 inhibitor (research tool) | N/A (Preclinical) | [8][20] |
Viral Replication
Many viruses hijack the host cell's translational machinery to produce viral proteins. The MNK1 pathway is exploited by a diverse range of viruses to enhance the translation of their own mRNAs.[1][5] For instance, Herpes Simplex Virus 1 (HSV-1) infection stimulates the p38-MNK1 pathway to phosphorylate eIF4E, which is critical for efficient viral replication, particularly in quiescent cells.[12] This makes MNK1 a potential target for broad-spectrum antiviral therapies.[1][5][7]
Key Experimental Protocols
Investigating the MNK1 pathway involves a variety of molecular and cellular biology techniques. Below are overviews of the methodologies for key experiments.
In Vitro Kinase Assay
This experiment directly measures the phosphotransferase activity of MNK1 on a substrate.
Methodology:
-
Protein Purification: Recombinant MNK1 (e.g., GST-MNK1) is expressed in and purified from E. coli or insect cells. The substrate (e.g., recombinant eIF4E) is also purified.
-
Activation: Purified MNK1 is activated in vitro by incubating it with a purified, active upstream kinase (e.g., ERK1 or p38) in the presence of ATP.
-
Kinase Reaction: The activated MNK1 is then incubated with the substrate (eIF4E) in a kinase buffer containing [γ-³²P]ATP.
-
Detection: The reaction is stopped, and proteins are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate. The intensity of the signal is proportional to the kinase activity.[21]
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for measuring MNK1 in vitro kinase activity.
Co-Immunoprecipitation (Co-IP) for Protein Interaction
This method is used to verify the interaction between MNK1 and its binding partners, such as eIF4G, in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing buffer (e.g., RIPA or a Triton-based buffer) containing protease and phosphatase inhibitors to preserve protein complexes.[22][23]
-
Pre-clearing: The cell lysate is incubated with control agarose (B213101) beads (e.g., Protein A/G) to reduce non-specific binding.[24]
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to one of the proteins of interest (the "bait," e.g., anti-MNK1 antibody) at 4°C.
-
Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture. The beads bind to the Fc region of the antibody, capturing the antibody-bait protein complex and any associated proteins (the "prey," e.g., eIF4G).[25]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-eIF4G antibody).[25]
Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of MNK1's substrate, eIF4E, in intact cells, serving as a readout for cellular MNK1 activity.
Methodology:
-
Cell Treatment: Cells (e.g., Karpas-299 lymphoma cells, which have constitutively active MNK1) are treated with various concentrations of a test compound (e.g., a MNK inhibitor).[26]
-
Cell Lysis: After incubation, cells are lysed to release cellular proteins.
-
Quantification by ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed. Wells are coated with a capture antibody for total eIF4E. The cell lysate is added, followed by a detection antibody that specifically recognizes the phosphorylated form of eIF4E at Ser209. This detection antibody is typically conjugated to an enzyme or a fluorescent tag.[26][27]
-
Data Analysis: The signal generated is proportional to the amount of phosphorylated eIF4E. The results are used to determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of eIF4E phosphorylation.[26]
Conclusion
MMK1 (MNK1) is a highly conserved kinase that has evolved as a key integrator of MAPK signaling to control the intricate process of mRNA translation. Its discovery has illuminated a fundamental mechanism by which cells couple extracellular signals to the protein synthesis machinery. The profound involvement of the MNK1-eIF4E axis in cancer and viral diseases has established it as a high-priority target for drug development. Future research will likely focus on further dissecting the full range of MNK1's substrates and functions, understanding the mechanisms of resistance to MNK inhibitors, and optimizing their clinical application for the treatment of human diseases.
References
- 1. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking tumor-intrinsic MNK1 kinase restricts metabolic adaptation and diminishes liver metastasis [cancer.fr]
- 3. Gene: MKNK1 (ENSG00000079277) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Role of MAPK/MNK1 signaling in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of eIF4E by Mnk-1 enhances HSV-1 translation and replication in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phylogenetic study of the members of the MAPK and MEK families across Viridiplantae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Comprehensive Phylogenetic Analysis of the MAP4K Family in the Green Lineage [frontiersin.org]
- 15. MKNK1 - Wikipedia [en.wikipedia.org]
- 16. Evolutionary history of MEK1 illuminates the nature of deleterious mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blocking tumor-intrinsic MNK1 kinase restricts metabolic adaptation and diminishes liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Structural Basis for Competitive Inhibition of eIF4G-Mnk1 Interaction by the Adenovirus 100-Kilodalton Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. Human eukaryotic translation initiation factor 4G (eIF4G) recruits Mnk1 to phosphorylate eIF4E | The EMBO Journal [link.springer.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. mesoscale.com [mesoscale.com]
An In-depth Technical Guide to the Expression Profile of Mitogen-Activated Protein Kinase-Interacting Kinase 1 (MMK1) in Human Tissues
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitogen-activated protein kinase-interacting kinase 1 (MMK1), also known as MKNK1, is a serine/threonine kinase that plays a crucial role in the MAPK signaling pathway. It is a key regulator of mRNA translation and is implicated in various cellular processes, including cell proliferation, survival, and immune responses.[1][2] Understanding the tissue-specific expression profile of this compound is fundamental for elucidating its physiological functions and its potential as a therapeutic target. This document provides a comprehensive overview of this compound expression across various human tissues, details the experimental methodologies used for its characterization, and visualizes its associated signaling pathways.
This compound (MKNK1) Expression Profile
The expression of this compound has been systematically characterized at both the RNA and protein levels across a wide range of human tissues. The data presented here is a consensus from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a robust overview of its distribution.[3]
RNA Expression Data
RNA-seq data, reported as normalized Transcripts Per Million (nTPM), reveals that this compound is expressed in virtually all analyzed tissues, indicating its role as a fundamental cellular component.[3] While ubiquitously expressed, the levels vary between tissue types.
| Tissue Category | Tissue | Consensus nTPM |
| Nervous System | Cerebral Cortex | 48.3 |
| Cerebellum | 29.9 | |
| Hippocampal formation | 43.7 | |
| Endocrine | Thyroid Gland | 48.7 |
| Adrenal Gland | 42.6 | |
| Pancreas | 40.8 | |
| Respiratory | Lung | 49.3 |
| Gastrointestinal | Stomach | 37.7 |
| Colon | 38.0 | |
| Liver | 32.5 | |
| Renal & Urinary | Kidney | 37.1 |
| Urinary Bladder | 39.9 | |
| Reproductive | Testis | 42.1 |
| Ovary | 46.5 | |
| Placenta | 56.5 | |
| Cardiovascular | Heart Muscle | 29.8 |
| Immune System | Spleen | 73.1 |
| Lymph Node | 74.4 | |
| Bone Marrow | 65.1 | |
| Integumentary | Skin | 42.8 |
| Musculoskeletal | Skeletal Muscle | 19.8 |
| Adipose Tissue | 34.2 |
Table 1: Summary of this compound (MKNK1) RNA expression in various human tissues. Data is based on normalized expression (nTPM) values from the Human Protein Atlas.[3]
Protein Expression Data
Protein expression, determined by immunohistochemistry (IHC), generally shows low tissue specificity with cytoplasmic and nuclear expression observed in most tissues.[4][5] The staining intensity is scored as Not detected, Low, Medium, or High.
| Tissue | Protein Expression Level | Subcellular Location |
| Cerebral Cortex | Medium | Cytoplasmic & Nuclear |
| Lung | Medium | Cytoplasmic & Nuclear |
| Esophagus | Medium | Cytoplasmic & Nuclear |
| Stomach | Medium | Cytoplasmic & Nuclear |
| Colon | Medium | Cytoplasmic & Nuclear |
| Liver | Low | Cytoplasmic & Nuclear |
| Kidney | Medium | Cytoplasmic & Nuclear |
| Testis | Medium | Cytoplasmic & Nuclear |
| Placenta | Medium | Cytoplasmic & Nuclear |
| Heart Muscle | Low | Cytoplasmic & Nuclear |
| Spleen | Medium | Cytoplasmic & Nuclear |
| Lymph Node | Medium | Cytoplasmic & Nuclear |
| Skin | Medium | Cytoplasmic & Nuclear |
| Skeletal Muscle | Low | Cytoplasmic & Nuclear |
Table 2: Summary of this compound (MKNK1) protein expression in various human tissues. Data is based on knowledge-based annotation of immunohistochemistry staining from the Human Protein Atlas.[3][4]
Signaling Pathways Involving this compound
This compound is a downstream effector in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway transmits extracellular signals to intracellular targets, regulating a multitude of cellular functions.[1] The activation of this compound is primarily mediated by ERK1/2 and p38 MAPKs.[1] Once activated, this compound phosphorylates the eukaryotic initiation factor 4E (eIF4E), a key component in the regulation of cap-dependent mRNA translation.
Caption: The MAPK/MMK1 signaling cascade.
Experimental Methodologies
The characterization of this compound expression relies on a suite of molecular biology techniques. Below are detailed protocols for the key experimental procedures.
Quantitative Real-Time PCR (qPCR) for RNA Expression Analysis
qPCR is used to detect and quantify mRNA levels of this compound in different tissue samples.[6]
Protocol:
-
RNA Extraction:
-
Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Extract total RNA using a silica-based column or phenol-chloroform extraction method.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose (B213101) gel electrophoresis.[7]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA.
-
Use a reverse transcriptase enzyme with a mix of oligo(dT) and random hexamer primers.
-
Incubate according to the enzyme manufacturer's protocol (e.g., 60 minutes at 42°C).[7]
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing: SYBR Green master mix, forward and reverse primers specific for the this compound gene, nuclease-free water, and the synthesized cDNA template.[8]
-
Include a no-template control (NTC) to check for contamination and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Amplification and Data Acquisition:
-
Perform the reaction on a real-time PCR instrument.
-
A typical cycling protocol includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).[9]
-
A melt curve analysis is performed at the end to verify the specificity of the amplified product.[7]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for this compound and the housekeeping gene.
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
Caption: Workflow for qPCR analysis of this compound expression.
Western Blotting for Protein Expression Analysis
Western blotting is used to separate and identify this compound protein from tissue lysates.
Protocol:
-
Sample Preparation (Protein Extraction):
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[11]
-
Load samples onto a polyacrylamide gel (e.g., 10-12%) and separate proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane again three times in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager or X-ray film.[13]
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
References
- 1. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue expression of MKNK1 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 4. MKNK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. MAPK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. bu.edu [bu.edu]
- 7. pcrbio.com [pcrbio.com]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 9. quantabio.com [quantabio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. img.abclonal.com [img.abclonal.com]
Early research findings on MMK1
It appears there may be some ambiguity in the term "MMK1" as it can refer to several distinct biological entities. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
-
MMK-1 (Synthetic Peptide): A synthetic peptide that acts as a specific agonist for the formyl peptide receptor-like 1 (FPRL1), involved in inflammatory and immune responses.
-
MKK1 (MAP Kinase Kinase 1): Also known as MAP2K1, an enzyme in the MAPK/ERK signaling pathway that plays a crucial role in various cellular processes like proliferation and differentiation.
-
MAPK1 (Mitogen-Activated Protein Kinase 1): Also known as ERK2, a key protein kinase in the MAPK signaling cascade that regulates a wide range of cellular functions.
-
This compound (Glioblastoma Cell Line): A patient-derived cell line used as a model for studying glioblastoma, a type of brain tumor.
Once you specify the "this compound" of interest, I can proceed with a targeted search to gather the necessary early research findings, quantitative data, experimental protocols, and generate the requested visualizations.
Unraveling the Architecture of MMK1: A Structural Biology Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 1 (MMK1), also known as MEK1 or MKK1, is a central component of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that governs a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis. The dysregulation of this pathway is a hallmark of numerous human cancers, making this compound a prime target for therapeutic intervention. A thorough understanding of the three-dimensional structure of this compound is paramount for the rational design of potent and selective inhibitors. This technical guide provides a comprehensive overview of the structural biology of human this compound, including quantitative structural data, detailed experimental protocols for structure determination, and visualizations of its signaling context and experimental workflows.
Structural Data of Human this compound
The atomic-level architecture of this compound has been elucidated through high-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). These studies have provided invaluable insights into the enzyme's catalytic mechanism, its inactive and active conformations, and its interactions with inhibitors and other signaling partners. The following tables summarize key quantitative data from representative crystal and cryo-EM structures of human this compound deposited in the Protein Data Bank (PDB).
X-ray Crystallography Data of Human this compound
| PDB ID | Description | Resolution (Å) | R-Value Work | R-Value Free |
| 3W8Q [1] | Human MEK1 in the DFG-out conformation | 2.20 | 0.198 | 0.268 |
| 3PP1 [2] | Human MEK1 in complex with a ligand and MgATP | 2.70 | 0.182 | 0.219 |
| 3ZLW [3] | Crystal structure of MEK1 in complex with fragment 3 | 2.12 | 0.196 | 0.248 |
Cryo-Electron Microscopy Data of Human this compound Complexes
| PDB ID | Description | Resolution (Å) |
| 8CHF [4] | Cryo-EM Structure of Craf:14-3-3:Mek1 complex | 4.25 |
| Not Deposited | Cryo-EM reconstructions of full-length CRAF in complex with MEK1 and a 14-3-3 dimer have been described, revealing autoinhibited and open-monomer states.[5][6][7][8] | Not Applicable |
Key Signaling Pathway of this compound
This compound functions as a dual-specificity protein kinase, phosphorylating and activating the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of this compound itself is mediated by the Raf family of kinases (A-Raf, B-Raf, and C-Raf). This linear cascade is a core module of the MAPK/ERK pathway.
Experimental Protocols for Structural Determination
The determination of the three-dimensional structure of this compound at atomic resolution relies on sophisticated biophysical techniques. The primary methods employed are X-ray crystallography, cryo-electron microscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Workflow
X-ray crystallography is a powerful technique for obtaining high-resolution protein structures.[9][10] The process involves growing highly ordered crystals of the purified protein and then diffracting X-rays off the crystal lattice.
Detailed Methodology:
-
Gene Cloning, Expression, and Protein Purification: The gene encoding human this compound is cloned into an appropriate expression vector. The protein is then overexpressed, typically in E. coli or insect cells.[2] The expressed protein is purified to homogeneity using a combination of chromatographic techniques, such as affinity chromatography and size-exclusion chromatography.[11]
-
Crystallization: Purified this compound is subjected to extensive crystallization screening to identify conditions that promote the formation of well-ordered crystals.[12] This is often achieved using high-throughput robotic screening with various precipitants, buffers, and salts.[11] Common crystallization methods include hanging-drop and sitting-drop vapor diffusion.[12]
-
X-ray Diffraction Data Collection: The grown crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[11] The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined, often by molecular replacement using a homologous structure as a search model. An initial electron density map is calculated, into which the amino acid sequence of this compound is fitted. The model is then refined against the experimental data to improve its quality and agreement with the observed diffraction pattern.[11]
-
Validation: The final structural model is rigorously validated for its geometric quality and consistency with the experimental data before being deposited in the Protein Data Bank.[13]
Cryo-Electron Microscopy (Single-Particle Analysis) Workflow
Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and molecules that are challenging to crystallize.[14] This method involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging individual particles with an electron microscope.
Detailed Methodology:
-
Sample Preparation and Vitrification: A purified sample of this compound or its complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to form vitreous ice.[14]
-
Data Acquisition: The vitrified sample is imaged in a cryo-transmission electron microscope at a low electron dose to minimize radiation damage.[15] A large number of images (micrographs) are collected.
-
Image Processing:
-
Motion Correction: The movie frames from the detector are aligned to correct for beam-induced motion.[16]
-
Contrast Transfer Function (CTF) Estimation: The CTF of the microscope is determined and corrected for each micrograph.[16]
-
Particle Picking: Individual protein particle projections are selected from the micrographs.[17]
-
2D and 3D Classification: The selected particles are classified into different 2D class averages and then used to generate initial 3D models. Further 3D classification separates different conformational states.[18]
-
-
3D Reconstruction and Refinement: The final set of particles is used to reconstruct a high-resolution 3D density map. This map is then refined to improve its quality.[18]
-
Model Building and Validation: An atomic model of this compound is built into the cryo-EM density map and refined. The final model is validated before deposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution.[19] It is particularly useful for studying smaller proteins and intrinsically disordered regions.
Detailed Methodology:
-
Isotope Labeling: this compound is typically expressed in media containing stable isotopes such as ¹⁵N and ¹³C to allow for detection by NMR.[20]
-
NMR Data Collection: A series of multidimensional NMR experiments are performed to assign the chemical shifts of the protein's backbone and side-chain atoms.[21] Key experiments include HSQC, HNCA, and HNCOCA.[19]
-
Structural Restraint Generation: Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments, and dihedral angle restraints can be obtained from chemical shift values.[20]
-
Structure Calculation and Refinement: The experimental restraints are used in computational algorithms to calculate an ensemble of structures that are consistent with the NMR data. This ensemble is then refined to produce a final representative structure.[20]
-
Validation: The quality of the final structure ensemble is assessed based on its agreement with the experimental restraints and standard protein stereochemistry.
Conclusion
The structural elucidation of this compound through X-ray crystallography, cryo-EM, and NMR spectroscopy has provided a detailed architectural blueprint of this critical kinase. This structural knowledge is instrumental for understanding its regulation and enzymatic activity and serves as a foundation for the structure-based design of novel therapeutics targeting the MAPK/ERK pathway in cancer and other diseases. The continued application of these powerful structural biology techniques will undoubtedly uncover further intricacies of this compound function and pave the way for the development of next-generation inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. 3zlw - Crystal structure of MEK1 in complex with fragment 3 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. Cryo-EM structures of CRAF/MEK1/14-3-3 complexes in autoinhibited and open-monomer states reveal features of RAF regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of CRAF/MEK1/14-3-3 complexes in autoinhibited and open-monomer states reveal features of RAF regulation | Semantic Scholar [semanticscholar.org]
- 7. Cryo-EM structures of CRAF/MEK1/14-3-3 complexes in autoinhibited and open-monomer states reveal features of RAF regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 10. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 12. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 13. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 14. inext-discovery.eu [inext-discovery.eu]
- 15. MyScope [myscope.training]
- 16. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
- 17. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pnas.org [pnas.org]
An In-depth Technical Guide to MMK1 Interaction Partners and Protein Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 1 (MMK1), also known as MKK1, is a key signaling protein in Arabidopsis thaliana. As a MAP kinase kinase (MAPKK), it functions within a conserved three-tiered kinase cascade, a central signaling module in eukaryotes. This guide provides a detailed overview of the known interaction partners of this compound, the protein networks it participates in, and the experimental methodologies used to elucidate these connections. While direct quantitative data on binding affinities for this compound remains largely uncharacterized in publicly available literature, this guide presents the qualitative interaction data and the signaling context crucial for research and therapeutic development.
This compound Protein Interaction Network
This compound is a central component of a well-documented signaling cascade primarily involved in plant immunity and stress responses. Its primary interaction partners are an upstream MAP kinase kinase kinase (MAPKKK) and a downstream MAP kinase (MAPK).
Core Interaction Partners of this compound in Arabidopsis thaliana
| Interacting Protein | Protein Class | Interaction Type | Evidence |
| MEKK1 | MAPKKK | Upstream Kinase | Yeast Two-Hybrid, Bimolecular Fluorescence Complementation (BiFC)[1][2] |
| MPK4 | MAPK | Downstream Substrate | Yeast Two-Hybrid, In Vitro Phosphorylation, Bimolecular Fluorescence Complementation (BiFC)[3][4][5] |
| MKK2 | MAPKK | Homolog (Functional Redundancy) | Genetic Analysis[3][5] |
Description of Key Interaction Partners:
-
MEKK1 (Mitogen-activated protein kinase kinase kinase 1): The primary upstream activator of this compound. MEKK1 receives signals from upstream receptors and phosphorylates this compound, thereby activating it.[1][6]
-
MPK4 (Mitogen-activated protein kinase 4): The downstream substrate of this compound. Activated this compound phosphorylates and activates MPK4, which in turn phosphorylates downstream targets to elicit a cellular response.[3][5]
-
MKK2 (Mitogen-activated protein kinase kinase 2): A close homolog of this compound. Genetic studies have shown that this compound and MKK2 have overlapping and functionally redundant roles; often, a phenotype is only observed when both genes are knocked out.[3][5]
Signaling Pathways Involving this compound
The primary signaling pathway involving this compound is the MEKK1-MKK1/2-MPK4 cascade. This pathway is a negative regulator of immunity and is involved in the response to reactive oxygen species (ROS).[1][6] Downstream of this cascade, MPK4 phosphorylates substrates such as MKS1 (MAP Kinase Substrate 1), which then can interact with other proteins, including WRKY transcription factors, to regulate gene expression.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to identify and characterize this compound protein interactions. These protocols are synthesized from multiple sources and represent a standard approach for these experiments in the context of Arabidopsis research.
Yeast Two-Hybrid (Y2H) Screening
This method is used to identify novel protein-protein interactions in vivo.
Protocol:
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a bait vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (BD).
-
Construct a prey library by cloning cDNA from Arabidopsis tissue into a prey vector (e.g., pGADT7) to create fusions with a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid and the prey library using the lithium acetate/polyethylene glycol method.
-
-
Selection of Interactors:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Replica-plate the colonies onto a higher stringency medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and potentially adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) to select for interacting partners. The addition of X-α-Gal to the medium allows for a colorimetric selection.
-
-
Validation and Identification:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
Confirm the interaction by re-transforming the isolated prey plasmid with the original bait plasmid and performing the selection steps again.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify protein-protein interactions in vivo or in planta.
Protocol:
-
Protein Extraction:
-
Grind Arabidopsis tissue (e.g., seedlings or leaves) from wild-type and transgenic plants expressing a tagged version of this compound (e.g., this compound-HA) in liquid nitrogen.
-
Resuspend the ground tissue in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the protein lysate with an antibody specific to the tag (e.g., anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against the potential interacting partners (e.g., anti-MPK4) to confirm their presence in the this compound complex.
-
Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all co-precipitated proteins.
-
In Vitro Kinase Assay
This assay is used to determine if one protein can directly phosphorylate another.
Protocol:
-
Recombinant Protein Purification:
-
Express and purify recombinant, active this compound and a kinase-dead version of the putative substrate, MPK4 (e.g., MPK4-K70R to prevent autophosphorylation), from E. coli.
-
Alternatively, immunoprecipitate active this compound from plant lysates.
-
-
Kinase Reaction:
-
In a microfuge tube, combine the purified this compound, the kinase-dead MPK4, and a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the MPK4 protein.
-
Conclusion
This compound is a critical MAPKK in Arabidopsis thaliana, functioning as a central node in the MEKK1-MKK1/2-MPK4 signaling cascade. This pathway plays a significant role in the regulation of the plant's immune and stress responses. While the direct protein-protein interactions within this cascade have been well-established through a variety of molecular and genetic techniques, quantitative data on these interactions remains a key area for future research. The protocols and network diagrams provided in this guide offer a comprehensive resource for researchers investigating the function of this compound and for professionals in drug development targeting plant signaling pathways.
References
- 1. The MEKK1-MKK1/MKK2-MPK4 Kinase Cascade Negatively Regulates Immunity Mediated by a Mitogen-Activated Protein Kinase Kinase Kinase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Arabidopsis Mitogen-Activated Protein Kinase Kinases MKK1 and MKK2 Have Overlapping Functions in Defense Signaling Mediated by MEKK1, MPK4, and MKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Major Role of the MEKK1–MKK1/2–MPK4 Pathway in ROS Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the MMK1 Gene/Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 1 (MMK1), also known as MKK1, is a key signaling protein in Arabidopsis thaliana that plays a crucial role in mediating responses to both biotic and abiotic stresses. As a MAP kinase kinase (MAPKK), it functions within a conserved three-kinase signaling cascade, relaying signals from upstream MAP kinase kinase kinases (MAPKKKs) to downstream MAP kinases (MAPKs). This guide provides an in-depth overview of the foundational research on the this compound gene and its protein product, focusing on its discovery, structure, function, and involvement in cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and potential therapeutic development.
Introduction
The mitogen-activated protein kinase (MAPK) signaling cascade is a highly conserved signal transduction module in eukaryotes, responsible for converting a wide range of extracellular stimuli into intracellular responses. In plants, these pathways are integral to growth, development, and adaptation to environmental challenges. Arabidopsis thaliana this compound is a central component of one such pathway, primarily involved in defense and stress signaling. Understanding the fundamental characteristics of this compound is critical for elucidating the complex signaling networks that govern plant resilience.
Gene and Protein Characteristics
This compound is a member of the MAP kinase kinase family, characterized by a conserved protein kinase domain. It shares functional redundancy with its close homolog, MKK2.
Table 1: Gene and Protein Identifiers for Arabidopsis thaliana this compound
| Identifier Type | Identifier |
| Gene Symbol | This compound, MKK1 |
| TAIR Locus | AT4G26070 |
| UniProt Accession | Q9M4E2 |
Quantitative Data
While specific enzyme kinetic parameters such as Km and kcat for Arabidopsis this compound are not extensively documented in the reviewed literature, its expression profile and protein-protein interactions have been characterized.
Gene Expression Profile
This compound expression is observed across various tissues in Arabidopsis thaliana, with notable induction upon wounding.[1] The following table summarizes representative expression data from the Arabidopsis eFP Browser, which provides a visual representation of gene expression levels.
Table 2: Representative Expression Levels of this compound in Arabidopsis thaliana
| Tissue/Organ | Developmental Stage | Expression Level (Absolute) |
| Seedling | Cotyledons | Moderate |
| Seedling | Hypocotyl | Moderate |
| Seedling | Radicle | Moderate |
| Rosette Leaf | 1st Leaf | Low |
| Rosette Leaf | 4th Leaf | Moderate |
| Rosette Leaf | 7th Leaf | High |
| Cauline Leaf | - | High |
| Stem | 2nd Internode | Moderate |
| Flower | Stage 15 (Sepals) | High |
| Flower | Stage 15 (Pedicel) | High |
| Silique | Seeds (Stage 6) | Low |
| Silique | Pericarp (Stage 5) | Low |
Note: Expression levels are qualitative interpretations ("Low," "Moderate," "High") based on visual data from the Plant eFP viewer. For precise quantitative data, direct experimental analysis is recommended.
Protein-Protein Interactions
This compound functions by interacting with upstream and downstream kinases. These interactions have been identified through various methods, including yeast two-hybrid (Y2H) assays and co-immunoprecipitation.
Table 3: Known Protein-Protein Interactions of this compound in Arabidopsis thaliana
| Interacting Protein | Gene Symbol | Function/Role | Method of Detection | Reference |
| MEKK1 | MEKK1 | Upstream MAPKKK, activates this compound | Y2H, In vitro kinase assay | [1][2] |
| MPK4 | MPK4 | Downstream MAPK, substrate of this compound | Y2H, In vitro kinase assay | [1][3] |
| MKK2 | MKK2 | Functionally redundant MAPKK | Genetic analysis | [1] |
| MKS1 | MKS1 | Substrate of MPK4 | Genetic and biochemical analyses | [1] |
Signaling Pathway
This compound is a core component of the MEKK1-MKK1/MKK2-MPK4 signaling cascade, which is primarily involved in plant defense and stress responses. This pathway is activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) like flagellin.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound.
In Vitro Kinase Assay
This protocol is adapted for testing the phosphorylation of a substrate (e.g., MPK4) by this compound.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant this compound and its putative substrate (e.g., inactive MPK4) as fusion proteins (e.g., GST- or His-tagged) in E. coli.
-
Purify the proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST tags, Ni-NTA agarose (B213101) for His tags).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing:
-
Purified recombinant this compound (approximately 1-2 µg)
-
Purified recombinant substrate (approximately 2-5 µg)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
100 µM ATP supplemented with 1-5 µCi of [γ-³²P]ATP.
-
-
Initiate the reaction by adding the ATP mix.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Co-Immunoprecipitation (Co-IP)
This protocol is designed to verify the in vivo interaction between this compound and a putative interacting partner (e.g., MEKK1 or MPK4) in Arabidopsis tissues.
Methodology:
-
Protein Extraction:
-
Harvest approximately 1-2 g of Arabidopsis seedlings or tissue expressing tagged versions of the proteins of interest (e.g., this compound-HA and MEKK1-FLAG).
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (total protein extract).
-
-
Immunoprecipitation:
-
Incubate the total protein extract with an antibody specific to one of the tagged proteins (the "bait," e.g., anti-FLAG antibody) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose or magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent).
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Perform a western blot using an antibody against the "prey" protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated partner.
-
Yeast Two-Hybrid (Y2H) Assay
This protocol is used to screen for or confirm protein-protein interactions.
Methodology:
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a bait vector (e.g., containing a DNA-binding domain like LexA or GAL4-BD).
-
Clone the coding sequence of the potential interacting partner into a prey vector (e.g., containing a transcriptional activation domain like B42 or GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., EGY48 or AH109) using a standard lithium acetate (B1210297) method.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for cells containing both plasmids.
-
Plate the selected colonies on a more stringent selective medium (e.g., -Leu, -Trp, -His, and/or containing a reporter substrate like X-gal) to test for interaction.
-
Growth on the stringent medium and/or development of a colorimetric signal (e.g., blue colonies with X-gal) indicates a positive protein-protein interaction.
-
Western Blotting
This is a general protocol for detecting this compound protein in plant extracts.
Methodology:
-
Protein Extraction:
-
Extract total proteins from Arabidopsis tissue as described in the Co-IP protocol.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Transfer:
-
Mix an equal amount of protein (e.g., 20-40 µg) with SDS-PAGE sample buffer, boil, and load onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein using a chemiluminescent substrate and image the blot.
-
Conclusion
This compound is a critical MAP kinase kinase in Arabidopsis thaliana, functioning as a key transducer in the MEKK1-MPK4 signaling pathway that governs plant responses to a variety of stresses. Its functional redundancy with MKK2 highlights the robustness of this signaling network. While foundational knowledge of its interactions and expression patterns has been established, further research, particularly in quantifying its enzymatic activity and identifying a broader range of substrates and interacting partners under different conditions, will be crucial for a complete understanding of its regulatory roles. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to further investigate the function and therapeutic potential of targeting the this compound signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of an MMK1 Inhibitor: CGP57380
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the MAP kinase-interacting kinase 1 (MMK1) inhibitor, CGP57380. CGP57380 is a cell-permeable pyrazolo-pyrimidine compound that selectively inhibits this compound (also known as MNK1) and has been instrumental in elucidating the role of the this compound/eIF4E signaling axis in various cellular processes, including translation, proliferation, and survival. In addition to the synthesis protocol, this application note includes methodologies for the characterization of the inhibitor's activity, a summary of its biological and physicochemical properties, and a diagram of the relevant signaling pathway.
Introduction
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (this compound and MMK2) are serine/threonine kinases that are key downstream effectors of the MAPK signaling pathways. Activated by both the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, MMKs phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) on Ser209. This phosphorylation event is crucial for the cap-dependent translation of a subset of mRNAs, many of which encode proteins involved in cell cycle progression and survival, such as c-Myc and cyclin D1. Dysregulation of the this compound/eIF4E axis has been implicated in various cancers, making this compound an attractive target for therapeutic intervention.
CGP57380 was one of the first identified small molecule inhibitors of this compound. Its selectivity and cell permeability have made it a widely used tool to probe the functional consequences of this compound inhibition in vitro and in vivo. This document provides the necessary protocols for its chemical synthesis and biological evaluation.
Physicochemical and Biological Properties of CGP57380
A summary of the key physicochemical and biological properties of CGP57380 is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Synonyms | MNK1 Inhibitor | |
| CAS Number | 522629-08-9 | |
| Molecular Formula | C₁₁H₉FN₆ | [1] |
| Molecular Weight | 244.23 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
| In Vitro IC₅₀ (MNK1) | 2.2 µM | [1][2] |
| Cellular IC₅₀ (p-eIF4E) | ~3 µM | [1][2] |
| In Vivo Dosage | 40 mg/kg/day (intraperitoneal, mouse model) | [1] |
Kinase Selectivity Profile of CGP57380
The selectivity of a kinase inhibitor is a critical parameter for interpreting experimental results. CGP57380 has been profiled against a panel of kinases to determine its specificity.
| Kinase Target | Inhibition/Activity | Reference(s) |
| This compound (MNK1) | IC₅₀ = 2.2 µM | [1][2] |
| MMK2 (MNK2) | Inhibited | [3] |
| p38, JNK1, ERK1/2, PKC, c-Src | No significant inhibition at concentrations effective for this compound | [1][2][3] |
| MKK1, CK1, BRSK2 | May be inhibited with similar potency to MMK isoforms | [3] |
This compound Signaling Pathway
The diagram below illustrates the central role of this compound in the MAPK signaling cascade, leading to the phosphorylation of eIF4E and subsequent regulation of protein translation.
References
Section 1: MMK-1 Peptide (FPRL1 Agonist) in Cell-Based Assays
References
- 1. Orally administered FPRL1 receptor agonist peptide MMK-1 inhibits etoposide-induced alopecia by a mechanism different from intraperitoneally administered MMK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptide MMK-1 is a highly specific chemotactic agonist for leukocyte FPRL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Anti-Tumor Inhibitor Identified by Virtual Screen with PLK1 Structure and Zebrafish Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Editing of MKNK1
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MAPK Interacting Serine/Threonine Kinase 1 (MKNK1), also known as MNK1, is a key downstream effector of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It plays a crucial role in protein synthesis and is implicated in various cellular processes, including cell proliferation, survival, and stress responses. Dysregulation of the MKNK1 signaling axis has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. CRISPR-Cas9 gene editing provides a powerful tool to investigate the function of MKNK1 and to explore its potential as a drug target.
Note on Nomenclature: The term "MMK1" can be ambiguous in scientific literature. While it is used to describe a synthetic peptide agonist for the formyl peptide receptor FPRL1 in human studies and a MAP kinase in plants, it is also listed as an alias for MKNK1. Given the context of CRISPR-Cas9 gene editing for therapeutic research, this document focuses on MKNK1.
Signaling Pathway
MKNK1 is activated through phosphorylation by upstream kinases, primarily ERK1/2 and p38 MAPK, which are components of the MAPK signaling cascade. Once activated, MKNK1 phosphorylates its primary downstream target, the eukaryotic translation initiation factor 4E (eIF4E). This phosphorylation event is a critical step in the initiation of cap-dependent mRNA translation, which is essential for the synthesis of proteins involved in cell growth and proliferation.
Protocol for High-Yield Expression and Purification of Active MMK1 Protein
For Immediate Release
This application note provides a detailed protocol for the expression and purification of the Mitogen-activated protein kinase-interacting kinase 1 (MMK1), also known as MNK1. This protocol is designed for researchers in cell biology, biochemistry, and drug development to obtain high-purity, active this compound suitable for enzymatic assays, structural studies, and inhibitor screening.
Introduction
This compound is a serine/threonine kinase that plays a crucial role in the MAPK signaling cascade.[1] It is a downstream effector of the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways.[1][2][3] Upon activation by these upstream kinases, this compound phosphorylates the eukaryotic initiation factor 4E (eIF4E), a key regulator of mRNA translation.[4][5] Dysregulation of the this compound signaling pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5] This protocol details the expression of recombinant this compound in an insect cell system and subsequent purification using affinity and size-exclusion chromatography.
Signaling Pathway
The this compound signaling pathway is a critical component of cellular signal transduction, relaying extracellular signals to the translational machinery. External stimuli such as growth factors, cytokines, and cellular stress activate the Ras/Raf/MEK/ERK and p38 MAPK cascades.[5][6] Activated ERK and p38 then phosphorylate and activate this compound.[1][2] this compound, in turn, phosphorylates its primary downstream target, eIF4E, at Ser209, which is a crucial event in the initiation of cap-dependent translation of specific mRNAs involved in cell proliferation and survival.[4][5] Other identified downstream targets of this compound include Sprouty2 and the polypyrimidine tract-binding protein-associated splicing factor (PSF).[7]
Caption: this compound (MNK1) Signaling Pathway.
Experimental Workflow
The overall workflow for this compound expression and purification involves the generation of a recombinant baculovirus, infection of insect cells, cell lysis, and a two-step chromatography purification process.
Caption: this compound Expression and Purification Workflow.
Materials and Reagents
| Reagent/Material | Vendor | Catalog Number |
| Sf9 Insect Cells | Thermo Fisher Scientific | 11496015 |
| Bac-to-Bac Baculovirus Expression System | Thermo Fisher Scientific | 10359016 |
| Human this compound cDNA | GenScript | NM_003654 |
| pFastBac-GST Vector | Thermo Fisher Scientific | 10712024 |
| Glutathione Sepharose 4B | Cytiva | 17075601 |
| Superdex 200 Increase 10/300 GL | Cytiva | 28990944 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Benzonase Nuclease | MilliporeSigma | E1014 |
Experimental Protocols
Recombinant Baculovirus Production
-
Subclone the full-length human this compound cDNA into the pFastBac-GST vector.
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the Bac-to-Bac system manual.
-
Transfect Sf9 insect cells with the recombinant bacmid to produce the initial viral stock (P1).
-
Amplify the viral stock to a high-titer P2 stock for large-scale protein expression.
This compound Protein Expression
-
Culture Sf9 cells in suspension to a density of 2 x 10^6 cells/mL.
-
Infect the cell culture with the P2 baculovirus stock at a multiplicity of infection (MOI) of 5.
-
Incubate the infected culture at 27°C with shaking at 130 rpm for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Cell Lysis and Clarification
-
Resuspend the cell pellet in 20 mL of Lysis Buffer per liter of original culture volume.
-
Lyse the cells by sonication on ice.
-
Add Benzonase Nuclease to the lysate and incubate on ice for 30 minutes to digest nucleic acids.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble GST-MMK1.
Affinity Chromatography
-
Equilibrate a Glutathione Sepharose 4B column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer.
-
Elute the GST-MMK1 protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
Size-Exclusion Chromatography
-
Pool the fractions containing GST-MMK1 from the affinity chromatography step.
-
Concentrate the pooled fractions to a volume of 500 µL.
-
Equilibrate a Superdex 200 Increase 10/300 GL column with SEC Buffer.
-
Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5 mL/min.
-
Collect 0.5 mL fractions.
-
Analyze the fractions by SDS-PAGE for purity. Pool the fractions containing pure GST-MMK1.
-
Determine the protein concentration, aliquot, and store at -80°C.
Buffer Compositions
| Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM EDTA, 1 mM DTT |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT |
| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT |
Expected Results
This protocol is expected to yield approximately 1-2 mg of highly pure, active this compound protein per liter of insect cell culture. The purity should be >95% as determined by SDS-PAGE.
| Parameter | Expected Value |
| Expression System | Baculovirus-infected Sf9 cells |
| Affinity Tag | N-terminal GST |
| Purification Steps | 1. Glutathione Affinity Chromatography2. Size-Exclusion Chromatography |
| Typical Yield | 1-2 mg/L of culture |
| Purity | >95% |
| Molecular Weight (GST-MMK1) | ~78 kDa |
Conclusion
The protocol described in this application note provides a reliable method for the expression and purification of active this compound protein. The resulting high-purity protein is suitable for a wide range of downstream applications, including biochemical and structural analyses, which are essential for understanding its biological function and for the development of novel therapeutic agents.
References
- 1. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNK1, a new MAP kinase‐activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates | The EMBO Journal [link.springer.com]
- 3. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMK1 Antibody in Western Blot and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of MMK1 (MNK1) antibody in Western Blot (WB) and Immunohistochemistry (IHC) applications. The information is intended to guide researchers in accurately detecting and analyzing the this compound protein, a key kinase in cellular signaling pathways.
Introduction to this compound (MNK1)
Mitogen-activated protein kinase (MAPK)-interacting serine/threonine kinase 1 (this compound), also known as MNK1, is a critical downstream effector of the MAPK signaling cascade.[1] It is activated through phosphorylation by ERK and p38 MAPKs in response to various extracellular signals, including growth factors and environmental stress.[1][2] Once activated, this compound phosphorylates eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation.[3][4] This signaling axis plays a significant role in cell proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the this compound pathway has been implicated in various diseases, including cancer, making it an important target for research and drug development.
This compound Signaling Pathway
The this compound signaling pathway is a convergence point for the ERK and p38 MAPK cascades. Upon stimulation by extracellular signals, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate the Ras/Raf/MEK/ERK and the p38 MAPK pathways. Activated ERK and p38 then directly phosphorylate and activate this compound. This compound, in turn, phosphorylates its primary substrate, eIF4E, on Ser209. This phosphorylation event is a crucial step in the initiation of translation of specific mRNAs involved in cell growth and survival.
Data Presentation: this compound Antibody Performance
The following tables summarize the recommended starting conditions for using an this compound antibody in Western Blot and Immunohistochemistry, based on data from various antibody datasheets. It is important to note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup, and therefore should be determined empirically by the end-user.
Table 1: Recommended Conditions for Western Blotting
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:2000 | [2][5] |
| Lysates/Proteins per Lane | 25 µg | [2] |
| Blocking Buffer | 3% nonfat dry milk in TBST | [2] |
| Secondary Antibody | HRP Goat Anti-Rabbit IgG (H+L) | [2] |
| Secondary Antibody Dilution | 1:10000 | [2] |
| Detection Method | ECL Basic Kit | [2] |
| Exposure Time | 3 min | [2] |
Table 2: Recommended Conditions for Immunohistochemistry (Paraffin-Embedded Tissues)
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:50 - 1:200 | [2][6] |
| Antigen Retrieval | High-pressure antigen retrieval with 10 mM citrate (B86180) buffer (pH 6.0) | [2][6] |
| Incubation | Overnight at 4°C | [7][8] |
| Secondary Antibody | HRP-conjugated | [7] |
| Secondary Antibody Dilution | 1:200 | [7] |
| Substrate | DAB | |
| Counterstain | Hematoxylin |
Experimental Protocols
Western Blot Protocol
This protocol provides a general procedure for detecting this compound in cell lysates and tissue homogenates.
Materials:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
This compound primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel along with a molecular weight marker. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer to the recommended concentration (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:10000).[2] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Immunohistochemistry (IHC-P) Protocol
This protocol is designed for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
This compound primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate-chromogen solution
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in diluent buffer to the recommended concentration (e.g., 1:100).[8] Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with PBS (3 x 5 minutes).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Enzyme Conjugate Incubation: Apply streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Chromogen Detection: Apply the DAB substrate-chromogen solution and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Counterstaining: Rinse with deionized water and counterstain with hematoxylin.
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
Troubleshooting
Western Blot
-
No Signal: Increase primary antibody concentration or incubation time. Check the activity of the secondary antibody and ECL substrate. Ensure efficient protein transfer.
-
High Background: Decrease primary antibody concentration. Increase the duration or number of washing steps. Ensure the blocking buffer is fresh and effective.
-
Non-specific Bands: Optimize antibody dilution. Use a different blocking buffer (e.g., BSA instead of milk). Ensure lysates are properly prepared with inhibitors.
Immunohistochemistry
-
No Staining: Check for proper antigen retrieval. Increase primary antibody concentration or incubation time. Verify the activity of all reagents.
-
High Background: Decrease primary antibody concentration. Ensure adequate blocking. Check for endogenous peroxidase or biotin (B1667282) activity and perform appropriate blocking steps.
-
Non-specific Staining: Optimize antibody dilution. Use a more specific blocking serum.
These application notes and protocols are intended as a starting point. Researchers are encouraged to optimize these procedures for their specific experimental needs to achieve reliable and reproducible results.
References
- 1. Mnk1 (C4C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. diagomics.com [diagomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tzbjsw.com [tzbjsw.com]
- 6. Anti-MNK1 Antibody (A309108) | Antibodies.com [antibodies.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. storage.huabio.cn [storage.huabio.cn]
Application Notes: Techniques for Measuring MEK1 (MMK1) Enzymatic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction to MEK1 (MMK1) Kinase
Mitogen-activated protein kinase kinase 1 (MEK1), also known as MAP2K1 or this compound, is a central component of the Ras-Raf-MEK-ERK signaling cascade.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and motility. MEK1 is a dual-specificity kinase, meaning it can phosphorylate both threonine and tyrosine residues.[2] Its only known substrates are the downstream kinases ERK1 and ERK2.[3] Upon activation by upstream Raf kinases, MEK1 phosphorylates ERK1/2 at specific threonine and tyrosine residues within their activation loops, leading to their full activation.[2]
Given its pivotal role, aberrant activation of the MEK1/2-ERK1/2 pathway is frequently observed in various human cancers, making MEK1 an attractive therapeutic target.[4][5] The development of specific MEK1 inhibitors is a major focus in oncology drug discovery. Therefore, robust and accurate methods for measuring MEK1 enzymatic activity are essential for basic research, high-throughput screening (HTS), and inhibitor characterization.
Overview of MEK1 Activity Assay Methodologies
Several distinct methodologies are employed to quantify the enzymatic activity of MEK1. These assays typically monitor the consumption of the co-substrate ATP or the formation of the product, ADP, or directly measure the phosphorylation of a specific substrate. The primary techniques include:
-
Radiometric Assays: Considered a gold-standard method, these assays use ATP with a radiolabeled gamma-phosphate ([γ-³²P]ATP). The transfer of the hot phosphate (B84403) to a substrate (e.g., inactive ERK2) is quantified, providing a direct and highly sensitive measure of kinase activity.
-
Luminescence-Based Assays: These "glow" assays are popular for HTS due to their high sensitivity and broad dynamic range. A common format, ADP-Glo™, quantifies the amount of ADP produced in the kinase reaction. The ADP is enzymatically converted back to ATP, which then drives a luciferase-luciferin reaction to produce a light signal proportional to MEK1 activity.[6]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes to detect either ATP depletion or ADP formation. For example, the Transcreener® ADP² assay is a competitive immunoassay where ADP produced by the kinase displaces a fluorescent ADP tracer from an antibody, causing a change in fluorescence properties (e.g., fluorescence polarization).
-
Coupled Enzyme Assays: These assays link the production of ADP to a secondary enzymatic reaction that results in a measurable change in absorbance or fluorescence. For instance, the ADP can be used by pyruvate (B1213749) kinase to generate pyruvate, which is then used by lactate (B86563) dehydrogenase in a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
Signaling Pathway and Experimental Workflow
Data Presentation
Quantitative data from MEK1 enzymatic assays are crucial for understanding its function and for evaluating inhibitor potency. The following tables summarize key parameters. Note that these values can vary based on the specific assay conditions (e.g., buffer composition, temperature, enzyme/substrate source).
Table 1: Representative Kinetic Parameters for MEK1
| Parameter | Substrate | Value | Notes |
| Km (ATP) | ATP | 5 - 15 µM | The Michaelis constant for ATP is typically in the low micromolar range.[7] Assays are often run at or near this Km value.[8] |
| Kd (ATP-γS) | ATP-γS | ~5.8 µM | The dissociation constant for an ATP analog, confirming high affinity even without Mg²⁺.[9] |
| Km (Substrate) | Inactive ERK2 | Variable (µM range) | Highly dependent on assay conditions and the specific form of the ERK2 substrate used. Precise values are often determined empirically. |
Table 2: IC₅₀ Values of Common MEK1 Inhibitors
| Inhibitor | Target(s) | Representative IC₅₀ (nM) for MEK1 | Notes |
| U0126 | MEK1/2 | ~70 | A widely used, early-generation inhibitor. |
| PD0325901 | MEK1/2 | ~1 | A more potent and selective non-ATP-competitive inhibitor.[10] Cellular IC₅₀ for growth inhibition can be higher (20-50 nM).[11] |
| Selumetinib | MEK1/2 | ~14 | An allosteric inhibitor that has been extensively evaluated in clinical trials.[12][13] |
| Trametinib | MEK1/2 | ~0.9 | A highly potent, reversible, allosteric inhibitor of MEK1/2 activity.[10][13] |
| Cobimetinib | MEK1/2 | ~4.2 | A potent and selective inhibitor that binds to the allosteric pocket of MEK1.[10] |
IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors and the presence of scaffolding proteins for allosteric inhibitors.[8][10]
Experimental Protocols
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol provides a direct measure of phosphate transfer from ATP to a substrate.
A. Principle MEK1 transfers a radiolabeled phosphate from [γ-³²P]ATP to its substrate, inactive ERK2. The phosphorylated substrate is then captured on a phosphocellulose filter paper, while the unbound [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the filter is proportional to MEK1 activity.
B. Materials
-
Active MEK1 enzyme
-
Kinase-dead or inactive ERK2 substrate[14]
-
5X Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (10 µCi/µL)
-
P81 phosphocellulose paper
-
75 mM Phosphoric Acid (wash buffer)
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes, 96-well plates
C. Procedure
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X stock with sterile distilled water and keep on ice.
-
Prepare ATP Mix: For each reaction, prepare a mix of cold and hot ATP. For a final concentration of 10 µM ATP in a 25 µL reaction, mix:
-
0.25 µL of 1 mM cold ATP
-
0.5 µCi of [γ-³²P]ATP (e.g., 0.05 µL)
-
Appropriate volume of water
-
-
Set Up Kinase Reaction: In a microcentrifuge tube or well (on ice), add the following in order:
-
13 µL sterile water
-
5 µL of 5X Kinase Assay Buffer
-
1 µL of inactive ERK2 substrate (e.g., 1 mg/mL stock)
-
1 µL of MEK1 enzyme (concentration to be optimized empirically to ensure initial velocity conditions)
-
(Optional) 1 µL of inhibitor in DMSO or DMSO vehicle control.
-
-
Initiate Reaction: Add 4 µL of the ATP mix to each reaction tube/well. Mix gently.
-
Incubate: Transfer the reactions to a 30°C incubator for 30 minutes.
-
Stop Reaction & Spot: Stop the reaction by adding 10 µL of 75 mM phosphoric acid. Spot 25 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Wash: Place the P81 paper squares in a large beaker and wash 3-4 times with 75 mM phosphoric acid for 5 minutes per wash, with gentle stirring. This removes un-incorporated [γ-³²P]ATP.
-
Dry: Briefly wash the papers with acetone (B3395972) and let them air dry completely.
-
Count: Place each dry paper square into a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This protocol quantifies MEK1 activity by measuring the amount of ADP produced.
A. Principle
B. Materials
-
Active MEK1 enzyme
-
Substrate (e.g., inactive ERK2 or a peptide substrate like CHKtide)[6]
-
Kinase Assay Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)[15]
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Plate-reading luminometer
C. Procedure
-
Prepare Reagents: Thaw all kit components, enzyme, substrate, and ATP as recommended by the manufacturer. Prepare 1X Kinase Assay Buffer.
-
Set Up Kinase Reaction (25 µL total volume): In a well of a white assay plate, add components. For inhibitor screening, pre-incubate MEK1 with the compound for 10-15 minutes before adding ATP.
-
12.5 µL of 2X Master Mix (containing Kinase Buffer, Substrate, and MEK1 enzyme)
-
(Optional) 2.5 µL of 10X inhibitor solution
-
10 µL of ATP solution (to desired final concentration)
-
-
Incubate: Shake the plate gently and incubate at 30°C or room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate: Shake the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to MEK1 activity.
References
- 1. A cellular threshold for active ERK1/2 levels determines Raf/MEK/ERK-mediated growth arrest versus death responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular Regulated Kinases: Signaling from Ras to ERK Substrates to Control Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK1 Kinase Enzyme System [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MEK inhibitors for neurofibromatosis type 1 manifestations: Clinical evidence and consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes: MMK1 as a Biomarker Detection Method
Introduction
The identification and quantification of reliable biomarkers are fundamental to advancing disease diagnosis, prognosis, and the development of targeted therapeutics.[1] Biomarkers can encompass a wide range of biological signals, from gene expression profiles to protein levels, which can be sourced from tissues, blood, or other bodily fluids.[1] This document provides detailed application notes and protocols for the detection of key biomarkers often associated with the acronym "MMK1".
It is important to clarify that "this compound" can be an ambiguous term in scientific literature, often referring to two distinct but highly relevant proteins in oncology and cell signaling research:
-
MKL1 (Myocardin-Related Transcription Factor A): Also known as MRTF-A, MKL1 is a transcriptional coactivator involved in processes like cell motility, differentiation, and immune response. Its expression is frequently dysregulated in various cancers.[2][3]
-
MEK1/MNK1 (MAPK/ERK Kinase 1 / MAPK-Interacting Kinase 1): These are critical kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is central to cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many diseases, including cancer.[4][5]
Given their significance, this document will provide comprehensive details on the detection of both MKL1 and the key kinases of the MAPK pathway (MEK1/MNK1) as biomarkers.
Section 1: MKL1 as a Biomarker for Cancer and Immune Infiltration
Background
Megakaryoblastic Leukemia 1 (MKL1) is a transcription factor that plays a crucial role in cellular functions such as epithelial-mesenchymal transition, cell migration, and differentiation.[3] Deregulation of MKL1 expression has been implicated in the progression and metastasis of several cancers.[3] Recent studies have highlighted that MKL1 expression levels can serve as a prognostic biomarker, particularly in breast cancer, where it is associated with the infiltration of various immune cells into the tumor microenvironment and sensitivity to specific chemotherapeutic agents.[2]
References
- 1. Biomarker detection for disease diagnosis using cost-effective microfluidic platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prognostic value of MKL1 in predicting breast cancer immune infiltrates and chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Megakaryoblastic leukemia protein-1 (MKL1): Increasing evidence for an involvement in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of MNK1 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase (MAPK)-interacting kinase 1 (MNK1) is a serine/threonine kinase that plays a pivotal role in the regulation of protein synthesis and inflammatory responses.[1][2] Activated by the ERK and p38 MAPK signaling pathways, MNK1's primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] Phosphorylation of eIF4E at Serine 209 by MNK1 is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.[2][5] Dysregulation of the MNK1-eIF4E signaling axis has been implicated in a variety of diseases, including numerous cancers and inflammatory disorders, making MNK1 an attractive target for therapeutic intervention.[1][6] This document provides detailed application notes and protocols for studying MNK1 in a drug discovery context.
MNK1 Signaling Pathway
The MNK1 signaling cascade is a downstream effector of the RAS/RAF/MEK/ERK and p38 MAPK pathways, which are frequently activated in response to extracellular stimuli such as growth factors and stress.[3][4] Upon activation, MNK1 phosphorylates eIF4E, which then promotes the translation of a specific subset of mRNAs encoding proteins critical for cell cycle progression, survival, and angiogenesis.[7]
Quantitative Data on MNK1 Inhibitors
A variety of small molecule inhibitors targeting MNK1 have been developed and characterized. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based assays.
| Inhibitor | Target(s) | IC50 (MNK1) | IC50 (MNK2) | Cellular IC50 (p-eIF4E) | Cell Line | Reference |
| eFT508 | MNK1/2 | 1-3 nM | 1-3 nM | Not specified | Not specified | [8] |
| ETC-168 | MNK1/2 | 23 nM | 43 nM | Not specified | Not specified | [9] |
| CGP 57380 | MNK1 | 2.2 µM | Not specified | Not specified | Not specified | [9] |
| NUCC-54139 | MNK1/2 | 4.7 µM | 2.6 µM | 6.8 µM | U937 | [6] |
| EB1 | MNK1/2 | 0.69 µM | 9.4 µM | Dose-dependent reduction | MDA-MB-231 | [10] |
| MNK inhibitor 9 | MNK1/2 | 3 nM | 3 nM | Not specified | Not specified | [9] |
| DS12881479 | MNK1 | 21 nM | Not specified | Not specified | Not specified | [9] |
| SLV-2436 | MNK1/2 | 10.8 nM | 5.4 nM | Not specified | Not specified | [9] |
Experimental Protocols
In Vitro MNK1 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for high-throughput screening of MNK1 inhibitors.[2][11]
Objective: To measure the in vitro kinase activity of MNK1 and determine the IC50 values of test compounds.
Materials:
-
Recombinant active MNK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[12]
-
Dilute active MNK1 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a master mix containing the MBP substrate and ATP in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of diluted MNK1 enzyme to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the master mix to each well.
-
Incubate the plate at 30°C for 45 minutes.[2]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Western Blot for Phospho-eIF4E
This protocol describes the detection of phosphorylated eIF4E (p-eIF4E) in cell lysates by Western blotting to confirm the cellular activity of MNK1 inhibitors.[5]
Objective: To assess the ability of a test compound to inhibit MNK1 activity in a cellular context by measuring the phosphorylation status of its downstream target, eIF4E.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, U937)
-
Cell culture medium and supplements
-
Test compound (MNK1 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 24 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the p-eIF4E signal to total eIF4E and the loading control.
-
Cell Proliferation/Viability Assay
This protocol is a general method to evaluate the effect of MNK1 inhibition on cancer cell proliferation.
Objective: To determine the EC50 of a test compound for inhibiting cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with serial dilutions of the test compound or DMSO.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence.
-
Plot the signal against the compound concentration and fit to a dose-response curve to determine the EC50 value.[6]
-
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an MNK1 inhibitor in a mouse xenograft model.[13][14]
Objective: To assess the anti-tumor activity of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Cell culture reagents
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
-
Drug Administration:
-
Administer the test compound and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and calculate tumor volume regularly.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the compound.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for p-eIF4E).
-
Conclusion
MNK1 is a well-validated target in drug discovery, particularly in the fields of oncology and inflammation. The protocols and data presented here provide a comprehensive guide for researchers to investigate the therapeutic potential of MNK1 inhibition. By utilizing these methods, scientists can effectively screen for and characterize novel MNK1 inhibitors, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting MMK1 immunoassay cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity issues with Mitogen-activated Protein Kinase Kinase Kinase 1 (MMK1/MEKK1) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when the antibody used in the assay binds to unintended proteins or molecules that are structurally similar to the target analyte (this compound).[1][2] This can lead to inaccurate results, such as false positives or an overestimation of the analyte's concentration.[1][3] The specificity of an antibody is its ability to distinguish between the intended target and other structurally related molecules.[1]
Q2: I'm observing unexpected bands on my Western Blot for this compound. Could this be cross-reactivity?
A2: Yes, multiple bands on a Western Blot are a common indicator of potential cross-reactivity.[4][5] However, they could also represent splice variants, post-translational modifications (PTMs), or breakdown products of this compound.[4][5] To investigate, it is crucial to run appropriate controls, such as a knockout/knockdown cell lysate, to confirm that the band at the expected molecular weight disappears.[6][7]
Q3: My this compound ELISA results are consistently high or show a strong signal in negative control wells. What could be the cause?
A3: High background or unexpectedly high signals in an ELISA can be due to several factors, including cross-reactivity.[8] Other potential causes include insufficient washing, improper blocking, or using too high a concentration of the primary or secondary antibody.[9] It is recommended to first optimize your assay parameters (blocking, washing, antibody concentrations) and then perform validation experiments to rule out cross-reactivity.
Q4: How can I definitively validate the specificity of my this compound antibody?
A4: Validating antibody specificity is a multi-faceted process. No single experiment is sufficient. A combination of the following strategies is recommended:
-
Genetic Strategies: Use a knockout (KO) or siRNA-mediated knockdown (KD) cell line or tissue sample that lacks this compound expression. A specific antibody should show a significantly reduced or absent signal in the KO/KD sample compared to the wild-type control.[6][7]
-
Orthogonal Methods: Correlate the immunoassay data with a non-antibody-based method, such as mass spectrometry, to quantify the target protein.
-
Peptide Competition/Blocking: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to its target, resulting in a loss of signal in the subsequent immunoassay.[5] This confirms the antibody binds the intended epitope.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use the antibody to pull down this compound and its binding partners from a lysate. Analyzing the immunoprecipitated proteins by mass spectrometry can confirm the antibody binds this compound and identify any potential cross-reactive proteins.[10]
Troubleshooting Workflow for Suspected Cross-Reactivity
If you suspect cross-reactivity is affecting your this compound immunoassay results, follow this systematic approach to diagnose and resolve the issue.
Caption: A flowchart for troubleshooting this compound immunoassay cross-reactivity.
This compound Signaling Pathway Context
Understanding the biological context of this compound (also known as MEKK1) is crucial. This compound is a MAP Kinase Kinase Kinase (MAP3K) that participates in multiple signaling cascades, including the ERK and NFκB pathways.[11][12] Its activation can be triggered by various extracellular signals. An antibody with cross-reactivity to other kinases in these pathways (e.g., other MAP3Ks or MAP2Ks) could lead to misleading results.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five pillars to determine antibody specificity [abcam.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. arigobio.com [arigobio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. Involvement of the MEKK1 Signaling Pathway in the Regulation of Epicardial Cell Behavior by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MMK1 Plasmid Transfection
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the transfection efficiency of plasmids, particularly those containing the MAPK interacting serine/threonine kinase 1 (MMK1) gene. This compound, a protein kinase involved in cellular responses to stress and cytokines, is a key target in various research applications.[1][2][3] Achieving high transfection efficiency is crucial for the successful expression and study of this gene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting this compound plasmid transfection efficiency?
Successful transfection is influenced by several key factors:
-
Cell Health and Viability: Cells should be healthy, actively dividing, and at a viability of at least 90% before transfection.[4][5]
-
Plasmid DNA Quality: High-purity, endotoxin-free plasmid DNA is essential. Contaminants can be toxic to cells and inhibit transfection.[6]
-
Cell Confluency: The density of cells at the time of transfection significantly impacts nucleic acid uptake.[5]
-
Transfection Method and Reagent: The choice of transfection method and reagent must be optimized for the specific cell line being used.[4]
-
DNA-to-Reagent Ratio: The ratio of plasmid DNA to the transfection reagent needs to be carefully optimized to ensure efficient complex formation without causing toxicity.[7]
Q2: How does plasmid DNA quality impact transfection?
The quality of the plasmid DNA is paramount. For optimal results, the DNA preparation should have an A260/A280 ratio of approximately 1.7–1.9.[8] Ratios outside this range may indicate protein or RNA contamination. Furthermore, the plasmid's topology is important; supercoiled plasmid DNA is generally most efficient for transient transfection.[4] Linearized DNA, while less efficient for uptake, is preferred for stable transfection as it facilitates integration into the host genome.
Q3: What is the ideal cell confluency for transfecting this compound plasmids?
For most adherent cell lines, a confluency of 70–90% at the time of transfection is recommended.[4][7] Cells should be in the logarithmic growth phase, as actively dividing cells are more receptive to foreign DNA uptake.[5] Overly confluent cultures may exhibit contact inhibition, which reduces transfection efficiency, while sparse cultures may not grow well post-transfection.[4][9]
Q4: My cells are dying after transfection. What are the likely causes and solutions?
Post-transfection cell death is often due to:
-
Reagent Toxicity: The transfection reagent itself can be toxic to cells, especially at high concentrations.
-
Plasmid DNA Contamination: Endotoxins in the plasmid preparation are a common cause of cytotoxicity.[6]
-
Excessive DNA/Reagent Complex: High concentrations of transfection complexes can be harmful.
-
Presence of Antibiotics: Some antibiotics can increase cell permeability during transfection, leading to toxicity.[10]
To mitigate this, consider reducing the amount of transfection reagent and/or DNA, using an endotoxin-free plasmid purification kit, and performing the transfection in antibiotic-free medium.[10][11]
Q5: I have low or no this compound protein expression despite seeing transfected cells. What could be wrong?
This can occur for several reasons:
-
Suboptimal Promoter: Ensure the promoter in your this compound plasmid is active in your chosen cell line.[10]
-
Incorrect Reading Frame: Verify the integrity of your plasmid construct, including the sequence of the this compound insert.
-
Inefficient Nuclear Entry: Plasmid DNA must enter the nucleus for transcription to occur.[6]
-
Assay Timing: The time between transfection and analysis is crucial. Optimal expression of the protein may occur 24 to 72 hours post-transfection, depending on the protein and expression vector.[8][12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound plasmid transfection.
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Poor cell health or low viability. | Use healthy, actively dividing cells with >90% viability. Ensure cells are from a low passage number (<30).[4] |
| Suboptimal cell density at the time of transfection. | Optimize cell confluency. A good starting point for many cell lines is 70-90%.[4][7] | |
| Poor quality or incorrect quantity of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of ~1.8. Optimize the amount of DNA used.[8] | |
| Incorrect ratio of transfection reagent to DNA. | Perform a titration experiment to determine the optimal reagent-to-DNA ratio for your specific cell line.[7] | |
| Presence of serum or antibiotics during complex formation. | Prepare DNA-reagent complexes in a serum-free and antibiotic-free medium like Opti-MEM™.[10] | |
| High Cell Toxicity / Death | Transfection reagent toxicity. | Reduce the concentration of the transfection reagent. Choose a reagent known for low toxicity.[12] |
| Plasmid DNA is contaminated with endotoxins. | Purify the plasmid DNA using an endotoxin-free kit.[6] | |
| Incubation time with transfection complexes is too long. | Optimize the incubation time. For sensitive cells, a shorter duration (e.g., 4-6 hours) may be sufficient.[12] | |
| Inconsistent Results | Variation in cell confluency between experiments. | Standardize the cell seeding density to ensure consistent confluency at the time of transfection.[10] |
| Different batches or quality of plasmid DNA. | Use a single, high-quality batch of plasmid DNA for a series of related experiments. Always re-quantify DNA before use.[10] | |
| Inconsistent incubation times. | Adhere strictly to optimized incubation times for complex formation and cell exposure.[11] |
Quantitative Data Summary
Optimizing transfection requires careful titration of key parameters. The tables below provide recommended starting ranges for optimization.
Table 1: Plasmid DNA Quality Control
| Parameter | Recommended Value | Potential Issue if Deviated |
| Purity (A260/A280) | 1.7 - 1.9 | < 1.7 suggests protein contamination; > 1.9 suggests RNA contamination.[8] |
| Concentration | Varies by protocol | Accurate concentration is crucial for correct DNA:reagent ratios.[10] |
| Topology | Predominantly supercoiled | Linear or nicked DNA has lower transfection efficiency for transient expression.[4] |
Table 2: Optimization of Reagent-to-DNA Ratio (Example for a 24-well plate)
| Reagent (µL) | DNA (µg) | Ratio (Reagent:DNA) | Expected Outcome |
| 0.5 | 0.5 | 1:1 | Starting point, may have lower efficiency. |
| 1.0 | 0.5 | 2:1 | Often a good balance of efficiency and viability. |
| 1.5 | 0.5 | 3:1 | May increase efficiency but also potential for higher toxicity.[12] |
| 2.0 | 0.5 | 4:1 | High efficiency, but risk of significant cell death. |
Table 3: Effect of Cell Confluency on Transfection
| Cell Confluency | Expected Transfection Efficiency | Potential Issues |
| < 40% | Low | Poor cell growth post-transfection due to lack of cell-to-cell contact.[9] |
| 40% - 70% | Moderate | Generally acceptable, but may not be optimal.[9] |
| 70% - 90% | High / Optimal | Cells are actively dividing, leading to better DNA uptake.[4] |
| > 95% | Low | Contact inhibition slows cell division and reduces transfection efficiency.[5] |
Experimental Protocols
Protocol 1: Optimizing Lipid-Based Transfection of this compound Plasmid
This protocol provides a framework for optimizing transfection conditions for adherent cells in a 24-well plate format.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7]
-
Preparation of DNA and Reagent:
-
In tube A, dilute your this compound plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute your lipid-based transfection reagent (e.g., 0.5-2.0 µL) in 50 µL of serum-free medium. Incubate for 5 minutes.[7]
-
-
Complex Formation:
-
Add the diluted DNA from tube A to the diluted reagent in tube B.
-
Mix gently and incubate at room temperature for 20 minutes to allow DNA-lipid complexes to form.[10]
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.
-
Add the 100 µL of DNA-reagent complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, analyze the cells for this compound expression using methods such as qPCR, Western blotting, or immunofluorescence.[13]
Protocol 2: Quality Assessment of this compound Plasmid DNA
-
Spectrophotometry:
-
Measure the absorbance of the plasmid DNA solution at 260 nm and 280 nm using a spectrophotometer.
-
Calculate the DNA concentration and the A260/A280 ratio to assess purity. A ratio of ~1.8 indicates pure DNA.[8]
-
-
Agarose (B213101) Gel Electrophoresis:
-
Prepare a 1% agarose gel.
-
Load 100-200 ng of the this compound plasmid DNA into a well.
-
Run the gel to visualize the plasmid topology. A high-quality preparation should show a prominent band corresponding to the supercoiled form.
-
Visualizations
Caption: Troubleshooting workflow for low transfection efficiency.
References
- 1. MKNK1 MAPK interacting serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. MKNK1 MAPK interacting serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. wearecellix.com [wearecellix.com]
- 6. Plasmid Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Optimize Transfection of Cultured Cells [promega.sg]
- 9. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 10. thermofisher.com [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. bio-rad.com [bio-rad.com]
MMK1 Protein Aggregation Technical Support Center
Welcome to the technical support center for the MMK1 (Mitogen-Activated Protein Kinase Kinase 1) protein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to this compound protein aggregation during expression, purification, and experimental use.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield of Soluble this compound After Expression and Lysis
-
Question: I am expressing a recombinant this compound construct, but after cell lysis, the majority of the protein is found in the insoluble pellet (inclusion bodies). How can I increase the yield of soluble this compound?
-
Answer: The formation of inclusion bodies is a common issue when overexpressing proteins. It suggests that the rate of protein synthesis exceeds the cell's capacity to fold it correctly, or that the expressed protein is inherently unstable under the expression conditions.
Potential Causes & Solutions:
-
High Expression Rate: A very strong promoter and high inducer concentration can lead to rapid protein synthesis and misfolding.
-
Solution: Lower the induction temperature (e.g., to 18-25°C) and reduce the inducer concentration (e.g., IPTG). This slows down the rate of transcription and translation, giving the protein more time to fold correctly.[1]
-
-
Suboptimal Codon Usage: If you are expressing human this compound in E. coli, differences in codon usage can lead to translational pausing and misfolding.
-
Solution: Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21(DE3)pLysS).
-
-
Disulfide Bond Formation: this compound contains cysteine residues that may form incorrect disulfide bonds when expressed in the reducing environment of the E. coli cytoplasm.
-
Lack of Chaperones: The cellular machinery for protein folding may be overwhelmed.
-
Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of this compound.
-
-
Issue 2: Purified this compound Protein Precipitates Out of Solution
-
Question: My this compound protein looks fine immediately after purification, but it precipitates upon concentration or during storage. What can I do to keep it soluble?
-
Answer: Protein precipitation after purification is often due to suboptimal buffer conditions, high protein concentration, or instability over time.[1][2][3]
Potential Causes & Solutions:
-
High Protein Concentration: As protein concentration increases, so does the likelihood of intermolecular interactions that lead to aggregation.[1][2][4]
-
Suboptimal Buffer pH: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][2][3]
-
Incorrect Ionic Strength: Salt concentration affects the electrostatic interactions between protein molecules.[2][3]
-
Solution: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal level that maintains solubility.[2]
-
-
Instability During Storage: Proteins can be unstable at 4°C for extended periods. Freeze-thaw cycles can also induce aggregation.[5]
-
Issue 3: Inconsistent Results in this compound Activity Assays
-
Question: I am performing kinase assays with this compound, but the results are highly variable between experiments. Could aggregation be the cause?
-
Answer: Yes, soluble aggregates can significantly impact enzyme kinetics and lead to inconsistent results. These aggregates may not be visible but can sequester active protein or interfere with substrate binding.
Potential Causes & Solutions:
-
Presence of Soluble Aggregates: Small, soluble oligomers or aggregates are not visible but can affect protein activity.
-
Assay Buffer Incompatibility: The buffer conditions of your assay may be promoting aggregation.
-
Solution: Ensure the final assay buffer conditions (pH, salt, additives) are compatible with this compound stability. You can test this using Dynamic Light Scattering (DLS).
-
-
Pipetting Errors and Plate Variation: In high-throughput assays, small variations can lead to inconsistent aggregation.
-
Solution: Use precise pipetting techniques and high-quality, non-binding microplates to minimize variability.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound protein aggregation?
Aggregation is typically driven by the exposure of hydrophobic regions that are normally buried within the protein's native structure. This exposure can be caused by environmental stressors like non-optimal pH or temperature, high protein concentrations, or mutations that destabilize the protein.[1]
Q2: How can I detect and quantify this compound aggregation?
Several methods can be used to detect and quantify protein aggregation:[1]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1][6][7][8]
-
Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size. Aggregates will elute earlier than the monomeric protein.[1]
-
Thioflavin T (ThT) Assay: This fluorescent assay is used to detect and quantify the formation of amyloid-like fibrils, which are a specific type of aggregate characterized by a cross-beta sheet structure.[9][10][11]
Q3: What buffer additives can I use to improve this compound solubility and stability?
Various additives can be screened to find the optimal conditions for your this compound construct:
-
Sugars/Polyols: Glycerol (5-25%), sucrose (B13894) (5-10%), or trehalose (B1683222) can stabilize proteins.[2][12][]
-
Amino Acids: L-arginine and L-glutamate (e.g., 50-100 mM) can help suppress aggregation.[2][12][14]
-
Reducing Agents: For proteins with cysteine residues like this compound, DTT or TCEP (1-5 mM) can prevent the formation of incorrect disulfide bonds.[2]
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can sometimes help maintain solubility.[2][12]
Data Presentation
Table 1: Effect of Buffer Additives on this compound Aggregation
This table summarizes hypothetical data from a study screening various additives to reduce this compound aggregation after 24 hours of incubation at 37°C, as measured by Dynamic Light Scattering (DLS).
| Buffer Condition (50 mM Tris pH 7.5, 150 mM NaCl) | Additive Concentration | Average Particle Diameter (nm) | Polydispersity Index (PDI) | % Aggregation (Relative) |
| Control (No Additive) | - | 450.2 | 0.85 | 100% |
| Glycerol | 10% (v/v) | 25.6 | 0.32 | 15% |
| L-Arginine | 50 mM | 15.3 | 0.21 | 5% |
| Sucrose | 200 mM | 35.8 | 0.40 | 22% |
| TCEP | 1 mM | 18.9 | 0.25 | 8% |
Note: Data are representative. Optimal conditions should be determined empirically for your specific this compound construct and experimental setup.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.[8][15] It is a powerful tool for rapidly assessing the aggregation state of a protein sample.[6]
Materials:
-
Purified this compound protein sample (concentration ≥ 0.2 mg/mL).[6]
-
Final storage or assay buffer.
-
DLS instrument and compatible low-volume cuvettes.
-
0.22 µm syringe filter.
Methodology:
-
Sample Preparation: Centrifuge the this compound sample at >14,000 x g for 10-30 minutes at 4°C to pellet any large, insoluble aggregates.[6]
-
Carefully transfer the supernatant to a clean tube. If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining dust or large particles.
-
Measurement: Transfer the required volume of the clarified sample (typically 10-50 µL) into a clean DLS cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity (based on your buffer) and measurement temperature (e.g., 25°C).
-
Equilibrate the sample at the set temperature for 2-5 minutes.
-
Perform the measurement. The instrument will collect data on light scattering fluctuations over time.
-
Data Analysis: The instrument software will use the autocorrelation function of the scattering data to calculate the hydrodynamic radius (Rh) of the particles, the size distribution, and the Polydispersity Index (PDI). A monodisperse (non-aggregated) sample will show a single, narrow peak and a low PDI (<0.2), while aggregated samples will show larger peaks and a higher PDI.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection
This assay uses the dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils.[10][11][16]
Materials:
-
Purified this compound protein.
-
Thioflavin T (ThT) powder.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Black, clear-bottom 96-well microplate (non-binding surface recommended).[11]
-
Fluorescence microplate reader.
Methodology:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, filtered water. Protect from light and prepare fresh.[9][11][16]
-
Prepare ThT Working Solution: Dilute the 1 mM ThT stock to a final concentration of 25 µM in the assay buffer.[9][11][16]
-
Set up the Assay Plate:
-
To appropriate wells of the 96-well plate, add your this compound protein sample to the desired final concentration.
-
Include a buffer-only control (blank) and a positive control if available (e.g., a known amyloidogenic protein).
-
Add the 25 µM ThT working solution to each well. The final volume per well is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking.[9][11]
-
Set the reader to measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).[11][16]
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[9][11][16]
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of amyloid fibril formation.
Visualizations
Caption: Hypothetical signaling cascade showing this compound's role and potential for aggregation.
Caption: Experimental workflow for troubleshooting this compound protein aggregation issues.
Caption: Logical diagram illustrating the causes and solutions for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. wyatt.com [wyatt.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 12. researchgate.net [researchgate.net]
- 14. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 15. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
MMK1 assay variability and reproducibility challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Mitogen-activated protein kinase kinase 1 (MMK1), also known as MEK1, assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound/MEK1 kinase assays?
A1: Variability in kinase assays can arise from several factors, broadly categorized as technical errors, reagent-related issues, and environmental factors.[1] Key sources include:
-
Pipetting Inaccuracy: Inconsistent volumes, especially of enzymes, substrates, or inhibitors, can significantly impact results.[1]
-
Reagent Quality and Consistency: Degradation of reagents over time, lot-to-lot variability of enzymes or antibodies, and improper storage can lead to inconsistent results.
-
Enzyme Activity: The specific activity of the this compound/MEK1 enzyme can vary between preparations and may decrease with improper handling or storage (e.g., repeated freeze-thaw cycles).[1]
-
Substrate Concentration: Using substrate concentrations at or below the Michaelis constant (Km) can make the assay more sensitive to variations in substrate concentration.
-
ATP Concentration: As a co-substrate, variations in ATP concentration can directly affect the kinase reaction rate.
-
Incubation Times and Temperatures: Deviations from the optimized incubation times and temperatures can alter enzyme kinetics and lead to variability.[1]
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artificially high or low signals in these wells.[1]
-
Compound Interference: In inhibitor screening, the tested compounds themselves can interfere with the assay signal (e.g., autofluorescence in fluorescence-based assays).
Q2: How can I improve the reproducibility of my this compound/MEK1 assay?
A2: To enhance reproducibility, it is crucial to standardize all aspects of the assay protocol.
-
Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for all assay steps.
-
Reagent Management: Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. Use reagents within their recommended shelf life and consider lot-to-lot validation for critical reagents.
-
Automated Liquid Handling: Where possible, use automated liquid handlers for pipetting to minimize human error.
-
Assay Controls: Always include appropriate positive and negative controls on each plate to monitor assay performance.
-
Data Normalization: Normalize the data, for example, to a positive control, to account for plate-to-plate variation.
-
Environmental Control: Ensure consistent temperature and humidity in the laboratory environment.
Q3: What are the different assay formats available for measuring this compound/MEK1 activity, and how do they differ in performance?
A3: Several homogeneous assay formats are commonly used for measuring this compound/MEK1 activity, each with its own advantages and potential for variability.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the FRET between a donor and an acceptor fluorophore conjugated to antibodies that recognize the substrate and its phosphorylated product. TR-FRET assays are generally robust and have reduced background fluorescence, which can improve reproducibility.[2]
-
AlphaScreen®/AlphaLISA®: These are bead-based proximity assays where a signal is generated when donor and acceptor beads are brought close together by a biological interaction (e.g., antibody binding to a phosphorylated substrate). AlphaScreen assays are highly sensitive but can be sensitive to light and temperature variations.[3][4]
-
Luciferase-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is converted to ATP and then detected by luciferase. They offer a broad dynamic range and high sensitivity.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Action |
| Pipetting Error | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Use a multichannel pipette or automated liquid handler for consistency. |
| Inadequate Mixing | - Ensure thorough mixing of all reagents before and after addition to the plate.- Gently agitate the plate after adding reagents. |
| Edge Effects | - Avoid using the outer wells of the microplate.- Fill the outer wells with buffer or water to create a humidity barrier.[1] |
| Inconsistent Incubation | - Ensure the incubator provides uniform temperature across the plate.- Start and stop reactions consistently, for example, by adding reagents in the same order and at the same pace. |
Issue 2: Low Signal or No Activity
| Potential Cause | Troubleshooting Action |
| Inactive Enzyme | - Verify the activity of the this compound/MEK1 enzyme with a known substrate and positive control.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Incorrect Reagent Concentration | - Double-check the concentrations of all reagents, including ATP and substrate.- Titrate the enzyme and substrate to determine optimal concentrations. |
| Suboptimal Buffer Conditions | - Ensure the pH and ionic strength of the assay buffer are optimal for this compound/MEK1 activity. |
| Degraded Reagents | - Prepare fresh reagents, especially ATP and DTT, for each experiment. |
Issue 3: Inconsistent IC50 Values for Inhibitors
| Potential Cause | Troubleshooting Action |
| Variable ATP Concentration | - For ATP-competitive inhibitors, the apparent IC50 is dependent on the ATP concentration. Use an ATP concentration at or near the Km for this compound/MEK1 to obtain consistent results. |
| Compound Solubility Issues | - Visually inspect for compound precipitation in the assay wells.- Determine the solubility of the compound in the assay buffer. |
| Inconsistent DMSO Concentration | - Ensure the final DMSO concentration is the same in all wells, including controls, as it can affect enzyme activity. |
| Time-Dependent Inhibition | - If the inhibitor shows time-dependent binding, pre-incubate the enzyme and inhibitor for a fixed period before adding the substrate. |
Quantitative Data on Assay Performance
While specific quantitative data for this compound/MEK1 assays is not always publicly available, the following table provides representative performance metrics for the different assay formats used for kinase activity measurements. These values can serve as a benchmark for assay development and validation.
| Assay Format | Typical Z'-Factor | Typical Intra-Assay CV (%) | Typical Inter-Assay CV (%) |
| TR-FRET | > 0.7 | < 10% | < 15% |
| AlphaScreen®/AlphaLISA® | > 0.6 | < 15% | < 20% |
| Luciferase-Based (e.g., ADP-Glo™) | > 0.8 | < 10% | < 15% |
Note: Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[4] The Coefficient of Variation (CV) is a measure of the relative variability. Lower CV values indicate higher precision.[6]
Experimental Protocols
General Kinase Assay Workflow
Below is a generalized workflow for an in vitro this compound/MEK1 kinase assay. Specific details will vary depending on the chosen assay format.
Generalized workflow for an in vitro this compound/MEK1 kinase assay.
Detailed Methodologies
1. TR-FRET Assay Protocol (Example)
-
Materials:
-
This compound/MEK1 enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Stop solution (e.g., EDTA in buffer)
-
-
Procedure:
-
Add 5 µL of test compound (in DMSO) or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of 2X this compound/MEK1 enzyme solution in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of a 2X substrate/ATP mixture in kinase buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of stop solution containing the Eu-labeled antibody and streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission.
-
2. AlphaScreen® Assay Protocol (Example)
-
Materials:
-
This compound/MEK1 enzyme
-
Biotinylated substrate peptide
-
Anti-phospho-substrate antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
Kinase assay buffer
-
ATP solution
-
Stop solution (e.g., EDTA in buffer)
-
-
Procedure:
-
Add 2.5 µL of test compound (in DMSO) or DMSO control to the wells of a 384-well ProxiPlate®.
-
Add 2.5 µL of 4X this compound/MEK1 enzyme solution in kinase buffer.
-
Add 5 µL of a 2X substrate/ATP mixture in kinase buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of stop solution.
-
Add 10 µL of a mixture of Donor and Acceptor beads with the anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
3. Luciferase-Based (ADP-Glo™) Assay Protocol (Example)
-
Materials:
-
This compound/MEK1 enzyme
-
Substrate peptide
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Procedure:
-
Set up the kinase reaction in a white 96-well plate by adding the test compound, this compound/MEK1 enzyme, substrate, and ATP. The final reaction volume is typically 25 µL.
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
This compound/MEK1 Signaling Pathway
This compound (MEK1) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.
The RAS/RAF/MEK/ERK signaling cascade, with this compound (MEK1) as a central kinase.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 2. ebiotrade.com [ebiotrade.com]
- 3. revvity.com [revvity.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. MEK1 Kinase Enzyme System [promega.sg]
- 6. salimetrics.com [salimetrics.com]
Technical Support Center: Refining MMK1 Dosage for In Vivo Studies
Disclaimer: The following information is for research purposes only and does not constitute medical advice. Researchers should always consult relevant literature and institutional guidelines before conducting any in vivo experiments.
Navigating the complexities of in vivo studies requires careful dose selection and troubleshooting. This guide provides a comprehensive resource for researchers working with molecules often abbreviated as "MMK1". It is crucial to first identify the specific molecule you are working with, as "this compound" can refer to several distinct entities:
-
MMK-1 (Peptide): A synthetic peptide that is a selective agonist for the Formyl Peptide Receptor-Like 1 (FPRL1).
-
MKK1 (MAPK Kinase 1): Also known as MEK1, a key protein kinase in the MAPK/ERK signaling pathway. In vivo studies typically involve the use of MKK1/MEK1 inhibitors.
-
MNK1 (MAPK-Interacting Kinase 1): A protein kinase that is a downstream target of the MAPK pathway and is involved in the regulation of protein synthesis. In vivo studies usually employ specific MNK1 inhibitors.
Please select the section below that corresponds to your molecule of interest.
Section 1: MMK-1 (Peptide Agonist)
This section provides guidance for in vivo studies using the synthetic peptide MMK-1, an FPRL1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the MMK-1 peptide?
A1: MMK-1 is a potent and selective agonist for the human Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2.[1] It functions as a potent chemotactic and calcium-mobilizing agonist for leukocytes.[1][2] The signaling cascade initiated by MMK-1 binding to FPRL1 can involve the release of prostaglandin (B15479496) E2 (PGE2) and the activation of the NF-κB pathway.[3]
Q2: What is a typical starting dose for MMK-1 in vivo?
A2: Reported in vivo doses for MMK-1 in neonatal rats include 10 mg/kg administered intraperitoneally for 4 days and 100 mg/kg administered orally for 6 days for the study of etoposide-induced alopecia.[3]
Q3: How should I prepare MMK-1 for in vivo administration?
A3: MMK-1 can be prepared in various vehicles depending on the route of administration. A common method for preparing a suspended solution for oral or intraperitoneal injection involves a multi-solvent system. For example, a 1.67 mg/mL solution can be made by dissolving MMK-1 in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] For a clear solution, dissolving in 10% DMSO and 90% Corn Oil has been suggested.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in vivo.
-
Possible Cause 1: Peptide Degradation. Peptides can be susceptible to degradation. Ensure proper storage of the stock peptide at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Prepare fresh working solutions for each experiment.
-
Possible Cause 2: Incorrect Route of Administration. The biological effects of MMK-1 have been shown to differ based on the administration route (oral vs. intraperitoneal).[3] Ensure the chosen route is appropriate for your experimental model and desired outcome.
-
Possible Cause 3: Insufficient Dosage. The required dose may vary between different animal models and disease states. Consider performing a dose-response study to determine the optimal concentration for your specific application.
Issue 2: Observed adverse effects in animal subjects.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve the peptide may have its own toxicity. Always include a vehicle-only control group in your experiments to assess any effects of the delivery solution.
-
Possible Cause 2: Off-target Effects. While MMK-1 is a selective FPRL1 agonist, high concentrations could potentially lead to off-target effects. If adverse effects are observed, consider reducing the dosage or exploring alternative administration routes that might offer a better therapeutic window.
Quantitative Data Summary
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect |
| MMK-1 Peptide | Neonatal Rats | 10 mg/kg for 4 days | Intraperitoneal | Inhibition of etoposide-induced alopecia[3] |
| MMK-1 Peptide | Neonatal Rats | 100 mg/kg for 6 days | Oral | Inhibition of etoposide-induced alopecia[3] |
Experimental Protocols & Visualizations
Protocol: Preparation of MMK-1 for Intraperitoneal Injection
-
Prepare a stock solution of MMK-1 in DMSO (e.g., 16.7 mg/mL).[1]
-
For a 1 mL working solution, sequentially add and mix the following:
-
100 µL of the DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.[1]
-
-
Use sonication if necessary to aid dissolution and create a uniform suspension.[1]
-
Administer the prepared solution to the animal subject at the desired dosage.
Section 2: MKK1 (MEK1) Inhibitors
This section focuses on in vivo studies using inhibitors of Mitogen-activated Protein Kinase Kinase 1 (MKK1), which is also known as MEK1.
Frequently Asked Questions (FAQs)
Q1: What is the role of MKK1 (MEK1) in cellular signaling?
A1: MKK1 (MEK1) is a dual-specificity protein kinase that is a central component of the Ras/Raf/MEK/ERK signaling pathway.[4] It phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2, which in turn regulate numerous cellular processes including proliferation, differentiation, and survival.[4]
Q2: What are some common MKK1 (MEK1) inhibitors used in vivo?
A2: Several selective MEK1/2 inhibitors have been developed and used in preclinical and clinical studies. These include Selumetinib (AZD6244) and PD184352 (CI-1040).[5][6][7]
Q3: What are typical dosages for MKK1 (MEK1) inhibitors in vivo?
A3: Dosages can vary significantly based on the specific inhibitor, animal model, and therapeutic indication. For example, Selumetinib has been administered as a single oral dose of 7.3 mg/kg in minipigs.[6] PD184352 (CI-1040) has been used in a dose range of 48-200 mg/kg orally in mice with colon tumor xenografts.[5]
Troubleshooting Guide
Issue 1: Limited efficacy of the MKK1 (MEK1) inhibitor.
-
Possible Cause 1: Pharmacokinetic Issues. The inhibitor may have poor bioavailability or rapid metabolism in your animal model. It is important to consult pharmacokinetic data for the specific inhibitor and model if available.
-
Possible Cause 2: Resistance Mechanisms. Tumor cells can develop resistance to MEK inhibitors through various mechanisms, including feedback activation of other signaling pathways.
-
Possible Cause 3: Insufficient Target Engagement. The administered dose may not be sufficient to achieve sustained inhibition of ERK phosphorylation in the target tissue. Pharmacodynamic studies measuring p-ERK levels in tumors or surrogate tissues can help optimize the dosing regimen.[6]
Issue 2: Significant toxicity observed in animals.
-
Possible Cause 1: On-target Toxicity. Since the MAPK pathway is crucial for the function of normal tissues, on-target inhibition can lead to toxicities such as skin rash and gastrointestinal issues.[8]
-
Possible Cause 2: Off-target Effects. While many MEK inhibitors are highly selective, off-target kinase inhibition could contribute to toxicity.
-
Possible Cause 3: Dosing Schedule. Continuous daily dosing might lead to cumulative toxicity. Exploring intermittent dosing schedules could potentially mitigate adverse effects while maintaining efficacy.
Quantitative Data Summary
| Inhibitor | Animal Model | Dosage | Route of Administration | Observed Effect |
| Selumetinib (AZD6244) | Minipig (NF1 model) | 7.3 mg/kg (single dose) | Oral | Reduction of p-ERK in various tissues[6] |
| PD184352 (CI-1040) | Mouse (colon tumor xenograft) | 48-200 mg/kg/dose | Oral | Impaired tumor growth[5] |
| PD184352 (CI-1040) | Mouse (PTC xenograft) | 300 mg/kg/day | Oral | Reduction in tumor volume[5] |
Experimental Protocols & Visualizations
Protocol: General In Vivo Administration of an Oral MKK1 (MEK1) Inhibitor
-
Obtain the selective MKK1/MEK1 inhibitor (e.g., Selumetinib, PD184352).
-
Prepare the formulation for oral gavage. The vehicle will depend on the inhibitor's solubility characteristics (e.g., suspension in 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80).
-
Determine the appropriate dose based on literature for your specific animal model and disease context.
-
Administer the inhibitor via oral gavage at the determined dose and schedule.
-
Include a vehicle control group receiving the same volume of the formulation without the inhibitor.
-
Monitor animals for tumor growth (if applicable) and signs of toxicity.
-
At the end of the study, collect tissues for pharmacokinetic and pharmacodynamic (e.g., p-ERK levels) analysis.
Section 3: MNK1 Inhibitors
This section provides information for in vivo studies using inhibitors of MAPK-Interacting Kinase 1 (MNK1).
Frequently Asked Questions (FAQs)
Q1: What is the function of MNK1?
A1: MNK1 is a serine/threonine kinase that is activated by the MAPK pathway, specifically by ERK and p38 MAPKs. A key substrate of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E at Ser209, MNK1 plays a crucial role in regulating the translation of a subset of mRNAs involved in cell proliferation, survival, and tumorigenesis.[9][10]
Q2: Which MNK1 inhibitors are available for in vivo research?
A2: Several selective MNK1/2 inhibitors have been developed, including Tomivosertib (eFT508), ETC-206 (Tinodasertib), and CGP57380.[9][10][11][12] Some of these are in clinical trials for various cancers.[9][10]
Q3: What are recommended in vivo dosages for MNK1 inhibitors?
A3: Dosages are inhibitor and model-specific. For instance, CGP57380 has been used at 40 mg/kg/day via intraperitoneal injection in mice.[11] Preclinical studies with Tomivosertib (eFT508) have shown efficacy in various tumor models.[13][14] Deletion of MNK genes in mice is well-tolerated and has no adverse effects on normal development, suggesting that MNK inhibitors may have a good safety profile.[15]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor activity.
-
Possible Cause 1: Insufficient Target Inhibition. The dose may not be high enough to sufficiently suppress eIF4E phosphorylation in the tumor. It's recommended to perform pharmacodynamic analysis of p-eIF4E levels in tumor tissue to confirm target engagement.
-
Possible Cause 2: Redundant Pathways. Cancer cells may rely on alternative survival pathways that are not dependent on MNK1 activity. Combination therapies, for example with mTOR inhibitors, have shown synergistic effects in some preclinical models.[16]
-
Possible Cause 3: Pharmacokinetic Variability. Ensure consistent formulation and administration. For oral inhibitors, factors like fed vs. fasted state can influence absorption.
Issue 2: Unexpected toxicity.
-
Possible Cause 1: Off-target Kinase Inhibition. While newer MNK inhibitors are highly selective, older compounds may have off-target activities. For example, CGP57380 has been shown to inhibit other kinases like CK1.[17]
-
Possible Cause 2: Formulation Issues. The vehicle used for administration could cause local irritation or systemic toxicity. Always run a vehicle-only control group. For CGP57380, a formulation in corn oil has been suggested for in vivo use.[11]
-
Possible Cause 3: Combination Toxicity. If using the MNK inhibitor in combination with other agents, unexpected synergistic toxicity can occur. Careful dose-escalation studies of the combination are warranted.
Quantitative Data Summary
| Inhibitor | Animal Model | Dosage | Route of Administration | Observed Effect |
| CGP57380 | Mouse (CML model) | 40 mg/kg/day | Intraperitoneal | Inhibited leukemic stem cell function[3][11] |
| Cercosporamide | Mouse (Melanoma model) | 10 mg/kg (twice daily) or 20 mg/kg (daily) | Oral | Suppressed pulmonary metastases with minimal toxicity[17] |
| Tomivosertib (eFT508) | Mouse (Thyroid cancer model) | Not specified | Not specified | In combination with a BET inhibitor, significantly reduced tumor growth[18] |
Experimental Protocols & Visualizations
Protocol: In Vivo Administration of CGP57380 via Intraperitoneal Injection
-
Prepare a stock solution of CGP57380 in DMSO (e.g., 8 mg/mL).[11]
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil and mix thoroughly.[11]
-
The mixed solution should be used immediately for optimal results.[11]
-
Administer the solution via intraperitoneal injection to the mouse at a dose of 40 mg/kg.[11]
-
Prepare a vehicle control solution of 5% DMSO in corn oil for the control group.
-
Continue daily administration for the duration of the experiment, monitoring for efficacy and toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bejo.folk.ntnu.no [bejo.folk.ntnu.no]
- 5. selleckchem.com [selleckchem.com]
- 6. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 14. Selective and effective suppression of pancreatic cancer through MNK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Mnks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Navigating MMK1 Inhibitor Experiments and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of Mitogen-activated protein kinase kinase 1 (MMK1/MEK1) inhibitors. Our goal is to help you achieve more accurate and reproducible experimental outcomes by providing detailed protocols, troubleshooting guides, and a deeper understanding of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a therapeutic target?
A1: this compound, also known as MEK1 or MAP2K1, is a central component of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[1] This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3] In many cancers, mutations in upstream components like Ras or Raf lead to the constitutive activation of the MAPK pathway, making this compound a critical node for therapeutic intervention.[4] By inhibiting this compound, the downstream signaling that drives uncontrolled cell growth can be blocked.
Q2: What are the most common off-target effects observed with this compound inhibitors?
A2: While designed to be specific, many small-molecule kinase inhibitors can interact with unintended targets. For this compound inhibitors, common off-target effects can lead to a range of cellular phenotypes and clinical side effects. For instance, older inhibitors like PD98059 and U0126 have been shown to affect calcium homeostasis and mitochondrial respiration, independent of their this compound inhibition. More recent and clinically relevant inhibitors such as trametinib, selumetinib, and binimetinib (B1684341) have their own distinct side-effect profiles observed in clinical trials, which can sometimes be linked to off-target activities. These can include dermatologic toxicities (rash), gastrointestinal issues, and in some cases, cardiovascular or ocular effects.[5][6][7] Understanding these potential off-target effects is crucial for interpreting experimental data correctly.
Q3: How can I determine if the phenotype I'm observing is a result of an off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical aspect of working with kinase inhibitors. Several experimental strategies can be employed:
-
Use Structurally Unrelated Inhibitors: If two different inhibitors with distinct chemical scaffolds targeting this compound produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, expressing a drug-resistant mutant of this compound in your cells should reverse the on-target effects of the inhibitor. Off-target effects will likely persist.
-
Dose-Response Analysis: Correlate the concentration of the inhibitor required to produce the phenotype with its known IC50 for this compound inhibition. A significant discrepancy may suggest an off-target mechanism.
-
Kinome Profiling: Use a broad kinase panel screen, such as KINOMEscan®, to identify other kinases that your inhibitor may be targeting at the concentrations used in your experiments.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to this compound in your cellular model at the concentrations you are using.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound inhibitors.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays. | Compound Instability/Solubility: The inhibitor may be degrading or precipitating in the cell culture medium. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Cell Line Integrity: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination. | |
| Assay-Specific Artifacts: Some viability assays (e.g., MTT) can be influenced by the metabolic state of the cells, which may be altered by the inhibitor. | Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™). | |
| Reduced or no inhibition of ERK phosphorylation (p-ERK) at expected concentrations. | Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | Review the physicochemical properties of the inhibitor. If poor permeability is suspected, a cell-free biochemical assay can confirm its activity against purified this compound. |
| High ATP Concentration in Cells: Cellular ATP concentrations are much higher than those typically used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors. | This is an inherent challenge. Ensure your dose-response experiments cover a sufficiently wide range to determine the cellular EC50. | |
| Rapid Drug Metabolism: The inhibitor may be quickly metabolized by the cells into an inactive form. | Conduct a time-course experiment to determine the optimal treatment duration. For longer experiments, consider replenishing the inhibitor at regular intervals. | |
| Unexpected Phenotype Not Consistent with this compound Inhibition. | Off-Target Kinase Inhibition: The inhibitor may be acting on other kinases, leading to the observed phenotype. | Perform a kinome-wide selectivity screen (see Experimental Protocols). Compare your results with those obtained using a more selective this compound inhibitor, if available. |
| Activation of Compensatory Signaling Pathways: Inhibition of the MAPK pathway can sometimes lead to the activation of parallel survival pathways. | Use techniques like Western blotting or phospho-proteomics to investigate the activation state of other key signaling nodes (e.g., PI3K/Akt pathway). |
Quantitative Data on Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and a therapeutic agent. The following table summarizes the selectivity of several common this compound/MEK inhibitors. The "Selectivity Score" is a measure of how specific an inhibitor is, with a lower score indicating higher selectivity. It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.
| Inhibitor | Primary Target(s) | Reported Off-Targets/Associated Adverse Events | Notes on Selectivity |
| Trametinib | MEK1, MEK2 | Rash, diarrhea, fatigue, potential for cardiac and ocular toxicities.[4] May enhance Akt signaling.[8] | Highly selective for MEK1/2. Its specificity has been confirmed against a panel of over 180 other kinases.[5][9] |
| Selumetinib | MEK1, MEK2 | Rash, diarrhea, fatigue, elevated creatine (B1669601) phosphokinase.[10] | Potent and selective MEK inhibitor with minimal off-target activity reported in preclinical studies.[11][12] |
| Binimetinib | MEK1, MEK2 | Nausea, diarrhea, fatigue, rash, potential for ocular and cardiovascular events.[1][6] | A potent and selective inhibitor of MEK1/2.[13][14] |
| PD98059 | MEK1 | Interferes with calcium homeostasis. | A well-known, first-generation MEK inhibitor; less selective than newer compounds. |
| U0126 | MEK1, MEK2 | Affects calcium signaling and mitochondrial respiration. | Another widely used, but relatively non-selective, MEK inhibitor. |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is used to assess the on-target activity of an this compound inhibitor by measuring the phosphorylation of its direct downstream substrate, ERK.
1. Cell Lysis:
-
After treating cells with the this compound inhibitor, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
3. SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
6. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the extent of inhibition.
Protocol 2: KINOMEscan® Assay for Selectivity Profiling (General Overview)
KINOMEscan® is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
1. Assay Principle:
-
The assay involves a kinase-tagged phage, the test compound, and an immobilized ligand that binds to the active site of the kinase.
-
The test compound competes with the immobilized ligand for binding to the kinase.
2. Experimental Steps:
-
Kinases are expressed as fusions with a DNA tag.
-
Streptavidin-coated beads are treated with a biotinylated, immobilized ligand.
-
The kinase, liganded beads, and the test compound are combined.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured on the beads.
-
The amount of kinase bound to the beads is quantified using qPCR of the DNA tag.
3. Data Interpretation:
-
Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
This data can be used to generate a comprehensive selectivity profile and to calculate selectivity scores.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target within a cellular environment.
1. Principle:
-
Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
2. Experimental Workflow (Melt Curve):
-
Treat intact cells or cell lysates with the inhibitor or a vehicle control.
-
Aliquot the samples and heat them to a range of different temperatures.
-
Cool the samples and lyse the cells (if not already done).
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature point by Western blotting or another protein detection method.
3. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Concepts
Below are diagrams illustrating the this compound signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: The MAPK/ERK signaling cascade with this compound as a central kinase.
Caption: A general workflow for characterizing the selectivity of an this compound inhibitor.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. chayon.co.kr [chayon.co.kr]
Technical Support Center: Optimizing Signal-to-Noise Ratio in MMK1 Fluorescence Microscopy
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing fluorescence microscopy experiments for the mitogen-activated protein kinase kinase 1 (MMK1), also known as MEK1. By addressing common issues and providing clear, actionable solutions, this resource aims to help you achieve high-quality, reproducible imaging results with an optimal signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio (SNR) in this compound immunofluorescence?
A1: A low SNR in immunofluorescence can stem from two main issues: a weak specific signal from your target protein (this compound) or high background fluorescence.[1][2] Factors contributing to a weak signal include suboptimal primary or secondary antibody concentrations, poor antigen accessibility, or low this compound expression levels in your cells of interest.[3][4] High background can be caused by non-specific antibody binding, autofluorescence from the cells or medium, or issues with the imaging setup.[5][6]
Q2: How can I increase the signal from my this compound staining?
A2: To enhance the specific signal, it is crucial to optimize your antibody concentrations through titration.[1][2] This involves testing a range of dilutions for both the primary and secondary antibodies to find the concentration that yields the brightest signal with the lowest background.[3] Additionally, consider antigen retrieval techniques if you suspect the this compound epitope is being masked by fixation.[4] Ensuring your secondary antibody is highly cross-adsorbed and compatible with the primary antibody's host species is also essential.[6]
Q3: What are the most effective strategies for reducing background noise?
A3: Reducing background noise is critical for improving SNR. Effective strategies include:
-
Blocking: Use an appropriate blocking buffer, such as 5% normal serum from the same species as the secondary antibody, to minimize non-specific antibody binding.[4][7]
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5]
-
Antibody Dilution: Avoid using excessively high concentrations of primary or secondary antibodies, as this can lead to non-specific binding.[8]
-
Autofluorescence Reduction: Minimize autofluorescence by using fresh fixative solutions, choosing a culture medium with low background fluorescence, and considering the use of fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum).[7]
Q4: Where should I expect to see the this compound signal within the cell?
A4: Mammalian this compound (MEK1) is a key component of the MAPK/ERK pathway and is primarily localized in the cytoplasm . However, upon stimulation of the pathway, it can translocate to other cellular compartments, including the nucleus and the plasma membrane. Therefore, depending on the cellular context and experimental conditions, you may observe a diffuse cytoplasmic signal with potential enrichment in specific subcellular regions.
Q5: How can I prevent photobleaching of my fluorescent signal during imaging?
A5: Photobleaching, the irreversible fading of a fluorophore, can be minimized by:
-
Reducing Exposure: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a clear image.[4]
-
Using Antifade Reagents: Mount your coverslips with a high-quality antifade mounting medium.
-
Choosing Photostable Dyes: Select fluorophores known for their high photostability. Modern dyes often offer significant improvements over older ones.[9]
-
Image Acquisition Strategy: Acquire images efficiently and avoid unnecessary or prolonged exposure of the sample to the excitation light.
Troubleshooting Guides
Common Issues in this compound Immunofluorescence
| Issue | Potential Causes | Recommended Solutions |
| Weak or No Signal | Antibody Issues: - Suboptimal primary/secondary antibody concentration.- Inactive primary or secondary antibody due to improper storage.- Incompatible primary and secondary antibodies. | - Perform a titration to determine the optimal antibody dilution.[1][2]- Use a fresh aliquot of antibody and ensure proper storage conditions.- Verify that the secondary antibody is specific to the host species of the primary antibody.[6] |
| Antigen-Related Problems: - Low expression of this compound in the chosen cell line.- Epitope masking due to fixation. | - Confirm this compound expression levels using a positive control cell line or by western blot.- Perform antigen retrieval using heat or enzymatic methods.[4] | |
| Procedural Errors: - Inadequate cell permeabilization.- Omission of a key step or reagent. | - Ensure the permeabilization step is sufficient for the antibody to access the cytoplasmic this compound.- Carefully review your protocol and ensure all steps are followed correctly. | |
| High Background | Non-Specific Antibody Binding: - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase the blocking time and/or use a different blocking agent (e.g., normal serum).[7]- Titrate antibodies to the lowest concentration that provides a good signal.[8] |
| Autofluorescence: - Endogenous fluorescence from cells or tissues.- Fixative-induced fluorescence. | - Image an unstained control sample to assess the level of autofluorescence.- Use fresh, high-quality fixative (e.g., paraformaldehyde) and keep fixation times to a minimum.- Consider using fluorophores with longer wavelengths (e.g., red or far-red) to avoid the spectral regions where autofluorescence is often strongest.[7] | |
| Procedural Issues: - Inadequate washing.- Contaminated reagents. | - Increase the number and duration of wash steps.[5]- Use fresh, filtered buffers and solutions. | |
| Photobleaching | Imaging Parameters: - Excitation light is too intense.- Prolonged exposure time. | - Reduce the laser power or illumination intensity.- Decrease the camera exposure time.[4] |
| Fluorophore Choice: - Use of a photolabile fluorophore. | - Select a secondary antibody conjugated to a modern, photostable dye.[9] | |
| Sample Preparation: - Absence of an antifade reagent. | - Always use a high-quality antifade mounting medium. |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of this compound
This protocol provides a general framework for immunofluorescently labeling this compound in cultured cells. Optimization of specific steps, particularly antibody concentrations and incubation times, is recommended for each cell line and antibody combination.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-MMK1/MEK1 antibody (use at a pre-determined optimal dilution)
-
Secondary Antibody: Fluorophore-conjugated antibody specific to the primary antibody's host species (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain (optional): DAPI or Hoechst solution
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells to an appropriate confluency (typically 50-70%) on sterile glass coverslips in a petri dish.[3]
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-MMK1 antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Nuclear Counterstaining (Optional): Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature to visualize the nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Sealing and Storage: Seal the edges of the coverslip with clear nail polish and allow it to dry. Store the slides at 4°C in the dark until imaging.
Visualizations
Caption: Factors influencing the signal-to-noise ratio in fluorescence microscopy.
Caption: A systematic workflow for troubleshooting low SNR in this compound fluorescence microscopy.
Caption: Simplified MAPK/ERK signaling pathway highlighting the central role of this compound.
References
- 1. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Validation & Comparative
Validating MMK1 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mitogen-activated protein kinase-interacting kinase 1 (MMK1), also known as MNK1, as a therapeutic target. It includes a comprehensive analysis of this compound inhibitors, a comparison with alternative therapeutic strategies, and detailed experimental protocols to support target validation efforts.
Part 1: Introduction to this compound as a Therapeutic Target
The Role of this compound in Cellular Signaling
This compound is a serine/threonine kinase that plays a pivotal role in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Positioned downstream of ERK and p38 MAP kinases, this compound is a critical node for integrating various extracellular and intracellular signals that govern fundamental cellular processes. Its primary and most well-characterized substrate is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E by this compound at Serine 209 is a key regulatory step in cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.
Rationale for Targeting this compound in Disease
The dysregulation of the this compound signaling axis is implicated in a multitude of diseases, most notably cancer. Elevated levels of phosphorylated eIF4E (p-eIF4E) are frequently observed in various malignancies and are often correlated with poor prognosis. By promoting the translation of oncogenic proteins, the this compound-eIF4E axis contributes to tumor growth, proliferation, and survival. This makes this compound an attractive therapeutic target. The inhibition of this compound is expected to selectively dampen the translation of a subset of mRNAs that are crucial for tumor maintenance and progression, while having a minimal impact on normal cellular functions.
Part 2: Comparative Analysis of this compound Inhibitors
A number of small molecule inhibitors targeting this compound have been developed and are at various stages of preclinical and clinical investigation. This section provides a comparative overview of some of the key inhibitors.
Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical potency of selected this compound inhibitors against this compound and the closely related isoform, MMK2.
| Inhibitor | Target(s) | IC50 (nM) vs. This compound | IC50 (nM) vs. MMK2 | Reference(s) |
| Tomivosertib (eFT508) | MNK1/2 | 1-2.4 | 1-2 | [1][2][3][4][5][6] |
| BAY 1143269 | MNK1 | 40 | - | [7] |
| ETC-206 (Tinodasertib) | MNK1/2 | 64 | 86 | [8][9][10][11] |
| Cercosporamide | MNK1/2 | 116 | 11 | [12][13] |
| CGP 57380 | MNK1 | 2200 | - | [8][14][15][16] |
| EB1 | MNK1/2 | 690 | 9400 | [8] |
| SLV-2436 (SEL201-88) | MNK1/2 | 10.8 | 5.4 | [8] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.
Cellular Activity
The efficacy of this compound inhibitors in a cellular context is typically assessed by measuring the inhibition of eIF4E phosphorylation and the impact on cancer cell proliferation.
| Inhibitor | Cell Line(s) | Cellular IC50 (nM) (p-eIF4E Inhibition) | GI50 (µM) (Cell Growth Inhibition) | Reference(s) |
| Tomivosertib (eFT508) | Various tumor cell lines | 2-16 | Varies by cell line | [1][2] |
| ETC-206 (Tinodasertib) | HeLa | 321 | Varies by cell line (e.g., SU-DHL-6: 1.71, K562: 48.8) | [9] |
| BAY 1143269 | Glioblastoma cells | Concentration-dependent decrease | Concentration-dependent decrease | [17] |
| CGP 57380 | Various | ~3000 | Varies by cell line | [14][16] |
| EB1 | MDA-MB-231 | Dose-dependent | ~15 |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound inhibitors has been evaluated in various xenograft and patient-derived xenograft (PDX) models.
| Inhibitor | Cancer Model(s) | Dosing Regimen | Outcome | Reference(s) |
| Tomivosertib (eFT508) | Diffuse Large B-Cell Lymphoma (DLBCL) xenografts (TMD8, HBL-1) | Oral | Significant anti-tumor activity | [4] |
| BAY 1143269 | Glioblastoma xenograft | Oral | Significant reduction in tumor growth | [17] |
| ETC-206 (Tinodasertib) | K562 leukemia xenograft (in combination with Dasatinib) | Oral | Enhanced tumor growth inhibition | [11] |
Part 3: Alternative Therapeutic Strategies
While this compound inhibition presents a promising therapeutic avenue, other signaling pathways are also critical in the pathogenesis of diseases where this compound is implicated. Targeting these alternative pathways, either as monotherapy or in combination with this compound inhibitors, may offer additional therapeutic benefits.
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another central signaling cascade that is frequently dysregulated in cancer and other diseases.[18][19][20][21][22] This pathway regulates cell growth, survival, and metabolism. Numerous inhibitors targeting different nodes of this pathway, including PI3K, AKT, and mTOR, are in various stages of clinical development.[19]
Targeting the MEK/ERK Pathway
As the direct upstream activator of this compound, the MEK/ERK pathway is a well-established therapeutic target, particularly in cancers with BRAF or RAS mutations.[23][24][25][26][27] Several MEK inhibitors have been approved for the treatment of various cancers.[23][26]
Part 4: Key Experimental Protocols for this compound Target Validation
Validating this compound as a therapeutic target requires robust and reproducible experimental methodologies. This section provides detailed protocols for key assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eFT508(Tomivosertib)|eFT-508|MKNK1/2 protein inhibitor [dcchemicals.com]
- 5. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. MNK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. MNK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cercosporamide | Mnk | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CGP 57380 | Apoptosis | MNK | TargetMol [targetmol.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Preclinical anti‐angiogenic and anti‐cancer activities of BAY1143269 in glioblastoma via targeting oncogenic protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. researchgate.net [researchgate.net]
- 26. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
MMK1 vs. MMK2: A Comparative Analysis for Drug Development Professionals
A deep dive into the comparative biochemistry, signaling, and inhibitor sensitivity of Mitogen-Activated Protein Kinase-Interacting Kinase 1 (MMK1/MNK1) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MMK2/MAPKAPK2/MK2).
Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinase 1 (this compound), also known as MNK1, and MAPK-Activated Protein Kinase 2 (MMK2), commonly referred to as MK2 or MAPKAPK2, are two serine/threonine kinases that act as critical nodes in MAPK signaling pathways. While both are activated downstream of MAPKs, they exhibit distinct regulatory mechanisms, substrate specificities, and cellular functions. This guide provides a comprehensive comparative analysis of this compound and MMK2, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in targeting these kinases with higher precision.
Biochemical and Kinase Activity Comparison
This compound and MMK2 display fundamental differences in their basal activity and regulation by upstream MAPK signaling. MMK2 possesses a high basal kinase activity, contributing to the constitutive phosphorylation of its substrates.[1] In contrast, this compound exhibits low basal activity and requires activation by extracellular signals transduced through the ERK and p38 MAPK pathways.[1][2] This differential regulation is a key factor in their distinct physiological roles.
Studies using knockout mouse models have unequivocally demonstrated that this compound is primarily responsible for the inducible phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) in response to mitogens and stress, whereas MMK2 is the principal kinase mediating the basal, constitutive phosphorylation of eIF4E.[1][3]
| Parameter | This compound (MNK1) | MMK2 (MAPKAPK2/MK2) | Reference(s) |
| Basal Kinase Activity | Low | High | [1][2] |
| Primary Upstream Activators | ERK1/2, p38 MAPK | p38 MAPK | [2][4][5] |
| Role in eIF4E Phosphorylation | Inducible | Basal/Constitutive | [1][3] |
Substrate Specificity
While eIF4E is a well-established substrate for both kinases, their broader substrate specificities are believed to be distinct, contributing to their unique cellular functions.[6] The consensus phosphorylation motif for MMK2 has been identified as Hyd-X-R-X(2)-S, where 'Hyd' is a large hydrophobic residue.[7][8] For this compound, while a definitive consensus sequence is less clearly defined, it is known to phosphorylate serine/threonine residues and, like MMK2, shows a preference for basic residues upstream of the phosphorylation site.[9]
| Kinase | Consensus Substrate Motif | Key Substrates | Reference(s) |
| This compound (MNK1) | Preference for upstream basic residues | eIF4E, hnRNPA1, Sprouty2 | [6][9] |
| MMK2 (MAPKAPK2/MK2) | Hyd-X-R-X(2)-S | eIF4E, HSP27, TTP, Cdc25B/C | [7][8][10][11] |
Inhibitor Sensitivity
The development of selective inhibitors is crucial for dissecting the specific roles of this compound and MMK2 and for therapeutic applications. Several small molecule inhibitors have been developed, with varying degrees of potency and selectivity for each kinase. The half-maximal inhibitory concentration (IC50) values for some of these inhibitors are summarized below.
| Inhibitor | This compound (MNK1) IC50 (µM) | MMK2 (MAPKAPK2/MK2) IC50 (µM) | Reference(s) |
| EB1 | 0.69 | 9.4 | [12] |
| eFT508 | 0.001-0.002 | 0.001-0.002 | [13][14] |
| ETC-168 | 0.023 | 0.043 | [8] |
| QL-X-138 | 0.1074 | 0.026 | [8] |
| SLV-2436 | 0.0108 | 0.0054 | [8] |
| CGP 57380 | 2.2 | >10 (inactive) | [8] |
| Cercosporamide | <0.05 (PKC1) | - | [8] |
Signaling Pathways
This compound and MMK2 are integral components of distinct MAPK signaling cascades. This compound is activated by both the ERK and p38 MAPK pathways, positioning it as a key regulator of protein synthesis in response to growth factors and stress signals. In contrast, MMK2 is predominantly activated by the p38 MAPK pathway and plays a major role in the cellular stress and inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-eIF4E (Ser209) Antibody (#9741) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-eIF4E (Ser209) (F4E5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. embopress.org [embopress.org]
- 5. MAPKAPK2 - Wikipedia [en.wikipedia.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. Kinase Subfamily MNK - WikiKinome [kinase.com]
- 10. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitogen-Activated Protein Kinase (MAPK)-Activated Protein Kinases MK2 and MK3 Cooperate in Stimulation of Tumor Necrosis Factor Biosynthesis and Stabilization of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. MNK1, a new MAP kinase-activated protein kinase, isolated by a novel expression screening method for identifying protein kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of MMK1 Antibodies
For researchers, scientists, and drug development professionals, the selection of a reliable antibody is paramount to the success of experimental work. This guide provides a comparative overview of commercially available antibodies targeting Mitogen-activated protein kinase kinase 1 (MMK1), also known as MEK1 or MAP2K1. The information herein is compiled from publicly available data from various vendors to assist in the selection of a suitable this compound antibody for your specific application.
Comparative Analysis of this compound Antibodies
The performance of an antibody is dependent on its specificity, sensitivity, and lot-to-lot consistency. While a direct head-to-head quantitative comparison under uniform experimental conditions is not publicly available, this guide summarizes the key features and validation data provided by different suppliers. Researchers are strongly encouraged to perform their own validation experiments for their specific assay conditions.
Table 1: Comparison of Commercially Available this compound Antibodies
| Vendor | Product Name/Number | Clonality | Host | Validated Applications | Validation Data Highlights |
| Cell Signaling Technology | MEK1 Antibody #9124 | Polyclonal | Rabbit | Western Blotting (WB) | Specificity confirmed by Western blot analysis of extracts from MEK1 knockout MEF cells, showing no cross-reactivity with MEK2.[1][2] |
| Cell Signaling Technology | MEK1/2 Antibody #9122 | Polyclonal | Rabbit | Western Blotting (WB), Immunoprecipitation (IP) | Detects endogenous levels of total MEK1/2 protein and does not cross-react with other related kinases like SEK (MKK4), MKK3, or MKK6.[3] |
| Abcam | Anti-MEK1 antibody (EPR3338) | Monoclonal | Rabbit | Western Blotting (WB) | Cited in a publication for use in Western blot on mouse samples.[4] |
| Abcam | Anti-MEK1 antibody (Y77) | Monoclonal | Rabbit | Western Blotting (WB), Immunohistochemistry (IHC) | Used in Western blot on human and mouse samples and in immunohistochemistry on human samples at a 1:100 dilution.[4] |
| Boster Bio | Anti-MEK1 MAP2K1 Rabbit Monoclonal Antibody (M00292) | Monoclonal | Rabbit | Western Blotting (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunoprecipitation (IP) | Validated on WB, IHC, ICC, Immunofluorescence, and ELISA with known positive and negative controls to ensure specificity and high affinity.[5] |
| Thermo Fisher Scientific | MEKK1 Antibody | Polyclonal, Monoclonal | Rabbit, Mouse | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), ELISA, Dot Blot (DB) | A range of 15 MEKK1 antibodies validated in experiments with 19 publications and 28 images featured in their data gallery.[6] |
| Novus Biologicals | MEKK1 Antibody (2F6) - IHC-Prediluted (NBP2-48208) | Monoclonal | Mouse | Immunohistochemistry (IHC) | Optimized and ready-to-use for staining formalin-fixed, paraffin-embedded human tissues. |
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of antibodies. Below are generalized protocols for key immunoassays. It is important to consult the specific datasheet provided by the antibody vendor for recommended dilutions and any protocol modifications.
Western Blotting Protocol
Western blotting is a widely used technique to detect specific proteins in a sample.[7][8]
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the protein of interest. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system or X-ray film.
Immunohistochemistry (IHC) Protocol
IHC allows for the visualization of protein expression and localization within the context of tissue architecture.[9][10][11]
-
Tissue Preparation: Fix the tissue with a suitable fixative (e.g., 10% neutral buffered formalin), process, and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating.
-
Peroxidase Blocking: If using an HRP-conjugated secondary antibody, block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Blocking: Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary this compound antibody at the optimal dilution in a humidified chamber overnight at 4°C.
-
Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate for the recommended time.
-
Washing: Repeat the washing step.
-
Detection: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a plate-based assay for quantifying proteins.[12][13][14][15][16]
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate for a specified time.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for this compound and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to the wells, leading to a color change proportional to the amount of this compound.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
Visualizing Key Processes
To aid in understanding the experimental and biological context, the following diagrams illustrate the antibody cross-validation workflow and the this compound signaling pathway.
References
- 1. MEK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. MEK1/2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. MEK1 antibody | antibody review based on formal publications [labome.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Anti-MEKK1 Antibodies | Invitrogen [thermofisher.com]
- 7. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 12. ELISA Protocol [protocols.io]
- 13. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 14. raybiotech.com [raybiotech.com]
- 15. mabtech.com [mabtech.com]
- 16. youtube.com [youtube.com]
Validating the MMK1 Knockout Mouse: A Comparative Guide for Researchers
For researchers in neuroscience, oncology, and metabolic disorders, the Mitogen-activated Protein Kinase (MAPK)-Interacting Kinase 1 (MMK1, also known as MNK1) has emerged as a significant therapeutic target. Validating the phenotype of this compound knockout (KO) mouse models is a critical step in advancing research in these fields. This guide provides a comprehensive comparison of the this compound KO phenotype with alternative models, supported by experimental data and detailed protocols to aid in the rigorous validation of these essential research tools.
Molecular Phenotype: Dissecting the Signaling Cascade
This compound is a key downstream effector of the MAPK signaling pathway, primarily known for its role in phosphorylating the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent mRNA translation. The validation of an this compound KO mouse model, therefore, begins at the molecular level to confirm the disruption of this pathway.
Key Molecular Characteristics:
-
Absence of this compound Protein: The most fundamental validation is the confirmation of the absence of the this compound protein in KO mice.
-
Reduced eIF4E Phosphorylation: A direct functional consequence of this compound knockout is the significant reduction or complete abolition of eIF4E phosphorylation at Serine 209.
-
Unaltered Upstream MAPK Activation: The knockout of this compound should not affect the upstream activation of kinases such as ERK and p38.
Table 1: Molecular Phenotype Comparison of this compound Knockout and Alternative Models
| Feature | This compound Knockout (KO) | This compound/2 Double KO (DKO) | Pharmacological Inhibition (e.g., with eFT508) | This compound Knockdown (shRNA/siRNA) |
| This compound Protein Level | Absent | Absent | Unchanged | Reduced |
| MMK2 Protein Level | Unchanged | Absent | Unchanged | Unchanged |
| eIF4E Phosphorylation (Ser209) | Significantly Reduced/Absent | Completely Absent | Significantly Reduced | Reduced |
| Upstream MAPK Signaling (p-ERK, p-p38) | Unaffected | Unaffected | Unaffected | Unaffected |
Behavioral Phenotype: Unraveling the Neurological Role
Recent studies have highlighted the distinct roles of this compound and its isoform MMK2 in regulating social and cognitive behavior. Phenotypic analysis of this compound KO mice often involves a battery of behavioral tests to assess these functions.
Key Behavioral Observations:
-
Social Behavior: this compound KO mice may exhibit alterations in social interaction and preference for social novelty.
-
Cognitive Function: Specific cognitive domains may be affected by the absence of this compound.
-
Locomotor Activity and Anxiety: General activity levels and anxiety-like behaviors are also commonly assessed to provide a comprehensive behavioral profile.
Table 2: Behavioral Phenotype Comparison in this compound Knockout Mice
| Behavioral Test | Wild-Type (WT) Control | This compound Knockout (KO) | MMK2 Knockout (KO) |
| Three-Chamber Social Interaction | Prefers novel mouse over object | Variable, may show reduced preference for social novelty | Shows deficits in social interaction |
| Open Field Test (Center Time) | Baseline exploration | No significant difference from WT | No significant difference from WT |
| Novel Object Recognition | Spends more time with novel object | May show deficits in recognition memory | No significant deficits reported |
Metabolic Phenotype: A Role in Energy Homeostasis
Emerging evidence suggests a role for the MMK kinases in regulating energy metabolism. This compound/2 double knockout mice have been shown to be resistant to high-fat diet-induced obesity.
Key Metabolic Findings:
-
Body Weight and Composition: this compound/2 DKO mice exhibit lower body weight and fat mass on a high-fat diet compared to wild-type controls.
-
Energy Expenditure: Increased energy expenditure is a key factor contributing to the lean phenotype of this compound/2 DKO mice.
-
Glucose Homeostasis: Alterations in glucose tolerance and insulin (B600854) sensitivity may also be present.
Table 3: Metabolic Phenotype of this compound/2 Double Knockout Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) on HFD | This compound/2 DKO on HFD |
| Body Weight Gain | Significant increase | Significantly reduced |
| Fat Mass | Increased | Significantly lower |
| Energy Expenditure | Baseline | Increased |
| Glucose Tolerance | Impaired | Improved |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of a knockout mouse phenotype. Below are key experimental methodologies.
Western Blot for eIF4E Phosphorylation
Objective: To quantify the levels of phosphorylated eIF4E (Ser209) relative to total eIF4E in brain tissue lysates.
Protocol:
-
Sample Preparation: Homogenize mouse brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize the phospho-eIF4E signal to the total eIF4E signal.
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is typically made of a non-reflective material.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity for a set duration (e.g., 10-20 minutes) using an automated tracking system.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Three-Chamber Social Interaction Test
Objective: To evaluate sociability and preference for social novelty.
Protocol:
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers.
-
Procedure:
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for 5-10 minutes.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber. The subject mouse is placed in the center chamber and allowed to explore for 10 minutes.
-
Social Novelty Test: A second, novel stranger mouse is placed in the previously empty cage. The subject mouse is again allowed to explore for 10 minutes.
-
-
Data Analysis:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
-
Metabolic Cage Analysis
Objective: To measure energy expenditure, food and water intake, and physical activity.
Protocol:
-
Apparatus: Specialized metabolic cages equipped to monitor gas exchange (O2 consumption and CO2 production), food and water consumption, and locomotor activity.
-
Procedure:
-
Individually house mice in the metabolic cages.
-
Acclimate the mice to the cages for at least 24-48 hours before data collection.
-
Collect data continuously over a set period (e.g., 24-72 hours).
-
-
Data Analysis:
-
Calculate energy expenditure from VO2 and VCO2 using the Weir equation.
-
Quantify total and diurnal patterns of food and water intake.
-
Measure locomotor activity using infrared beam breaks.
-
Visualizing the Pathways and Processes
Diagrams are invaluable for illustrating the complex biological and experimental workflows involved in this compound KO phenotype validation.
A Comparative Analysis of MMK1 Orthologs: Unraveling Conserved and Divergent Roles in Cellular Signaling
A deep dive into the Mitogen-activated Protein Kinase Kinase 1 (MMK1) across species reveals a highly conserved core functionality within the MAPK signaling cascade, yet with species-specific adaptations in its regulation and interactions. This guide provides a comparative overview of this compound orthologs in key model organisms—human, mouse, Drosophila melanogaster, and Arabidopsis thaliana—supported by experimental data and detailed protocols to aid researchers in drug development and fundamental science.
Mitogen-activated Protein Kinase Kinase 1 (this compound), also known as MEK1 or MKK1, is a central component of the highly conserved MAPK/ERK signaling pathway. This pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. As a dual-specificity kinase, this compound phosphorylates and activates Mitogen-activated Protein Kinases (MAPKs), also known as Extracellular signal-regulated kinases (ERKs), thereby relaying upstream signals to downstream effector proteins.[1] Given its pivotal role, dysregulation of the this compound signaling axis is implicated in numerous diseases, including cancer and developmental disorders, making its orthologs attractive targets for therapeutic intervention.
This comparative guide synthesizes available data on the structural, functional, and regulatory aspects of this compound orthologs, highlighting both conserved features and evolutionary divergences.
Quantitative Data Comparison
To facilitate a clear comparison of this compound orthologs, the following tables summarize key quantitative parameters. It is important to note that direct comparative studies across all species are limited; therefore, the data presented here are compiled from various sources and experimental conditions should be considered when interpreting these values.
Table 1: Kinetic Parameters of this compound Orthologs
| Species | Ortholog Name | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Homo sapiens | MEK1 | ERK2 | ~1.5 | ~0.03 | ~2.0 x 10⁴ | [2] |
| Mus musculus | MEK1 | ERK2 | N/A | N/A | N/A | Data not available |
| Drosophila melanogaster | Dsor1 | Rolled (ERK) | N/A | N/A | N/A | Data not available |
| Arabidopsis thaliana | MKK1 | MPK4 | N/A | N/A | N/A | Data not available |
Table 2: Gene Expression of this compound Orthologs Across Tissues
| Species | Gene Symbol | Ubiquitous Expression | Tissues with High Expression | Data Source |
| Homo sapiens | MAP2K1 | Yes | Brain, Kidney, Liver, Lung | GeneSapiens Database[2] |
| Mus musculus | Map2k1 | Yes | Brain, Kidney, Spleen | MGI Database[3][4][5] |
| Drosophila melanogaster | Dsor1 | Yes | Throughout development and in most tissues | FlyBase |
| Arabidopsis thaliana | MKK1 | Yes | Seedlings, Rosette leaves, Flowers | TAIR |
Table 3: Protein-Protein Interaction Affinities
| Interacting Proteins | Species | Dissociation Constant (K_d) | Technique | Reference |
| MEK1 - ERK2 | Homo sapiens | ~2 µM | Surface Plasmon Resonance | [6] |
| MEK1 - RAF1 | Homo sapiens | ~50 nM | Isothermal Titration Calorimetry | [7] |
| Dsor1 - Rolled | Drosophila melanogaster | N/A | N/A | N/A |
| MKK1 - MPK4 | Arabidopsis thaliana | N/A | N/A | [8] |
Signaling Pathways Across Species
The fundamental architecture of the MAPK cascade involving this compound is conserved across eukaryotes. However, the specific upstream activators (MAPKKKs) and downstream substrates (MAPKs) can vary, leading to diverse biological outcomes.
Human and Mouse this compound (MEK1) Signaling Pathway
In mammals, MEK1 is a key component of the classical RAS-RAF-MEK-ERK pathway.[9] This pathway is activated by a multitude of growth factors and mitogens, leading to the activation of transcription factors that regulate cell cycle progression and survival.
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway in mammals.
Drosophila melanogaster this compound (Dsor1) Signaling Pathway
In Drosophila, the ortholog of this compound is Dsor1 (Downstream of receptor kinase). It functions in the highly conserved ERK pathway, which is crucial for developmental processes such as terminal differentiation, wing vein formation, and eye development.
Caption: The EGFR/RAS/MAPK signaling pathway in Drosophila melanogaster.
Arabidopsis thaliana this compound (MKK1) Signaling Pathway
In the model plant Arabidopsis thaliana, MKK1 is involved in various stress responses and developmental processes. One of the well-characterized pathways involves MEKK1, MKK1, and MPK4, which negatively regulates plant innate immunity.
Caption: The MEKK1-MKK1-MPK4 signaling cascade in Arabidopsis thaliana.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of key experimental protocols used to study this compound orthologs.
MAP Kinase Activity Assay
This assay measures the ability of this compound orthologs to phosphorylate their downstream MAPK substrates.
-
Protein Expression and Purification: Recombinant this compound and MAPK orthologs are expressed (e.g., in E. coli) and purified.
-
Kinase Reaction: Purified active this compound is incubated with its corresponding inactive MAPK substrate in a kinase buffer containing ATP (often radiolabeled ATP, [γ-³²P]ATP).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. Phosphorylated MAPK is detected by autoradiography (if using radiolabeled ATP) or by Western blotting using a phospho-specific antibody against the activated MAPK.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is used to determine if two proteins interact within a cell.[1][10][11]
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., this compound ortholog) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Detection: The eluted proteins are separated by SDS-PAGE and the "prey" protein (the potential interacting partner) is detected by Western blotting using a specific antibody.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the amount of a specific protein in a sample.
-
Sample Preparation: Protein extracts are prepared from cells or tissues.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., an antibody against an this compound ortholog).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager. The intensity of the signal is proportional to the amount of protein.
Conclusion
The comparative study of this compound orthologs underscores the fundamental importance of the MAPK signaling pathway across diverse species. While the core kinase function and its position within the three-tiered cascade are highly conserved, the specific upstream activators, downstream targets, and regulatory mechanisms have diverged to accommodate the unique biological contexts of each organism. The data and protocols presented in this guide provide a valuable resource for researchers investigating the intricate roles of this compound in health and disease, and for the development of targeted therapies that modulate the activity of this crucial signaling node. Further research, particularly in generating direct comparative quantitative data, will be instrumental in fully elucidating the evolutionary and functional nuances of this essential kinase family.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative differences in disease-associated MEK mutants reveal molecular signatures and aberrant signaling-crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGI-Mouse Gene Expression Database (GXD) [informatics.jax.org]
- 4. MGI-Mouse Genes, Genome Features & Maps [informatics.jax.org]
- 5. Mouse Genome Database (MGD): Knowledgebase for mouse-human comparative biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 8. Arabidopsis Mitogen-Activated Protein Kinase Kinases MKK1 and MKK2 Have Overlapping Functions in Defense Signaling Mediated by MEKK1, MPK4, and MKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Independent Verification of Published MMK-1 Data: A Comparative Guide for Researchers
This guide provides an objective comparison of the synthetic peptide MMK-1 with alternative Formyl Peptide Receptor-like 1 (FPRL-1/FPR2) agonists. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing quantitative data from published literature and detailing experimental protocols to facilitate independent verification and further investigation.
Comparative Analysis of FPRL-1/FPR2 Agonists
MMK-1 is a potent and selective agonist for the human Formyl Peptide Receptor-like 1 (FPRL-1), also known as FPR2.[1] It functions as a powerful chemotactic and calcium-mobilizing agent.[1] To provide a comprehensive overview, this section compares the performance of MMK-1 with other well-characterized FPRL-1/FPR2 agonists, including the synthetic peptide WKYMVm and the small molecule BMS-986235.
Quantitative Performance Data
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for MMK-1 and its alternatives in key functional assays. These values represent the concentration of the agonist required to elicit 50% of the maximal response.
Table 1: Comparative Efficacy (EC50) in FPRL-1/FPR2 Activation
| Compound | Human FPRL-1/FPR2 (nM) | Mouse FPRL-1/FPR2 (nM) | Human FPR1 (nM) | Reference |
| MMK-1 | ~1 | - | >10,000 | [1] |
| WKYMVm | ~0.075 (Calcium Mobilization) | - | - | [2] |
| BMS-986235 | 0.41 | 3.4 | 2800 | [3] |
Table 2: Comparative Potency in Cellular Assays
| Compound | Assay | Cell Type | EC50/IC50 (nM) | Reference |
| MMK-1 | Chemotaxis | Neutrophils | Not explicitly stated in searches, but described as a potent chemotactic agonist. | [1] |
| MMK-1 | Calcium Mobilization | Neutrophils | Not explicitly stated in searches, but described as a potent calcium-mobilizing agonist. | [1] |
| WKYMVm | Chemotaxis | Neutrophils | Requires nanomolar concentrations for FPR1-mediated chemotaxis. | [2] |
| WKYMVm | Calcium Mobilization | - | 75 pM (FPR2), 3 nM (FPR3) | [2] |
| BMS-986235 | Chemotaxis Inhibition | HL-60 | 57 (IC50) | [3] |
| BMS-986235 | Gαi1, Gαi2, Gαi3, GαoA, GαoB Activation | - | 5-13 (EC50) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and verification of the published data.
Chemotaxis Assay (Boyden Chamber/Transwell®)
This assay evaluates the directed migration of neutrophils in response to a chemoattractant gradient.[5]
Materials:
-
Human neutrophils isolated from healthy donors.
-
Chemoattractant (e.g., MMK-1, WKYMVm) and test compounds.
-
96-well Boyden chamber with 5.0 µm pore polyester (B1180765) membrane inserts (Transwell®).
-
Serum-free medium.
-
ATP detection reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Isolate human neutrophils from whole blood using Ficoll separation and dextran-based sedimentation.[5]
-
Seed the isolated neutrophils in the upper chamber of the 96-well Boyden chamber in a serum-free medium.[5]
-
Add the chemoattractant and/or test compounds to the lower chamber.[5]
-
Incubate the chamber for 1 hour to allow for neutrophil migration through the porous membrane.[5]
-
After incubation, measure the ATP levels of the migrated neutrophils in the lower chamber using a luminescent-based method.[5] The luminescence signal is directly proportional to the number of viable cells.[5]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to agonist stimulation, a key event in G-protein coupled receptor signaling.
Materials:
-
Neutrophils or other suitable cell lines (e.g., HEK293) expressing FPRL-1/FPR2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1).
-
Assay buffer (e.g., Krebs-Ringer Glucose phosphate (B84403) buffer, KRG).
-
Agonist (e.g., MMK-1, WKYMVm).
-
Fluorometric imaging plate reader or flow cytometer.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) for 30 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Equilibrate the cells at 37°C for approximately 10 minutes before measurement.[6]
-
Establish a baseline fluorescence reading.
-
Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.[6]
-
The change in fluorescence corresponds to the change in intracellular calcium concentration. Data can be analyzed by measuring the peak fluorescence intensity.
Visualizations
FPRL-1/FPR2 Signaling Pathway
Activation of FPRL-1/FPR2, a Gαi-coupled receptor, by an agonist like MMK-1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis and calcium mobilization.
Caption: FPRL-1/FPR2 signaling cascade initiated by agonist binding.
Experimental Workflow: Chemotaxis Assay
The following diagram illustrates the key steps involved in performing a chemotaxis assay using a Boyden chamber.
Caption: Workflow for a neutrophil chemotaxis assay.
Logical Relationship: Agonist-Receptor Interaction and Cellular Response
This diagram outlines the logical flow from agonist binding to the ultimate cellular responses mediated by FPRL-1/FPR2.
Caption: Logical flow from agonist binding to cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-986235 (LAR-1219) | FPR2 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of MKK4 Inhibitors Versus Standard-of-Care in Emerging Therapeutic Areas
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging class of Mitogen-activated Protein Kinase Kinase 4 (MKK4) inhibitors against the current standard-of-care in two key therapeutic areas: prevention of post-hepatectomy liver failure (PHLF) and treatment of KRAS-mutant cancers. This analysis is based on available preclinical and early-phase clinical data.
Executive Summary
MKK4, also known as MAP2K4, is a dual-specificity kinase that plays a critical role in cellular stress responses. Its inhibition has emerged as a promising therapeutic strategy in distinct clinical settings. In the context of liver disease, the MKK4 inhibitor HRX215 is being investigated as a first-in-class agent to promote liver regeneration and prevent PHLF, a serious complication of major liver surgery for which no effective pharmacological treatment currently exists. In oncology, the MKK4 inhibitor HRX-0233 is in preclinical development as a combination therapy to overcome resistance to RAS inhibitors in KRAS-mutant solid tumors, a patient population with significant unmet medical needs.
This guide will delve into the mechanistic rationale, available efficacy and safety data, and the experimental protocols underlying the investigation of these MKK4 inhibitors, comparing them with the established standard-of-care in their respective indications.
MKK4 Inhibition for the Prevention of Post-Hepatectomy Liver Failure (PHLF)
Current Standard-of-Care for PHLF Prevention
There is currently no approved pharmacological therapy to prevent PHLF. The standard-of-care is centered around meticulous preoperative planning and surgical techniques aimed at preserving a sufficient functional liver remnant (FLR).
| Strategy | Description | Limitations |
| Preoperative Assessment | Detailed evaluation of liver function and calculation of the future liver remnant (FLR) volume using imaging. | Does not directly enhance the regenerative capacity of the liver. |
| Portal Vein Embolization (PVE) | A radiological procedure to block blood flow to the portion of the liver that will be resected, inducing hypertrophy in the future remnant. | Requires several weeks to achieve sufficient hypertrophy; not always effective. |
| Supportive Postoperative Care | Intensive monitoring and management of complications such as infections, coagulopathy, and nutritional deficiencies. | Reactive rather than preventative; does not address the underlying failure of liver regeneration. |
| Liver Transplantation | The ultimate treatment for established, severe PHLF. | Limited by organ availability and reserved for salvage situations.[1][2] |
HRX215: A First-in-Class MKK4 Inhibitor
HRX215 is a small molecule inhibitor of MKK4 designed to enhance the regenerative capacity of hepatocytes, thereby preventing the onset of PHLF.
Preclinical Data Summary
| Model | Key Findings | Reference |
| Porcine 85% Hepatectomy Model | Treatment with HRX215 prevented liver failure and mortality. | [3] |
| Murine Hepatectomy Model | HRX215 administration led to increased liver regeneration. | [4] |
| Acute Liver Injury Model | The inhibitor protected hepatocytes from cell death. | [3][4] |
Clinical Data Summary (Phase I)
A first-in-human Phase I trial of HRX215 has been completed in healthy volunteers.
| Parameter | Result | Reference |
| Safety and Tolerability | HRX215 was well-tolerated at all tested doses with no drug-related adverse events reported. | [3][4][5] |
| Pharmacokinetics | The study demonstrated favorable dose-dependent pharmacokinetics. | [5] |
A Phase Ib/IIa clinical trial (NCT06638502) has been initiated to evaluate the safety and efficacy of HRX215 in patients undergoing partial liver resection for colorectal cancer metastases, with initial data anticipated in the second half of 2025.[6][7]
Experimental Protocols
Porcine Lethal Hepatectomy Model (as described in preclinical studies):
-
Domestic pigs undergo an 85% liver resection, a procedure that is typically lethal due to subsequent liver failure.
-
A cohort of animals receives treatment with the MKK4 inhibitor HRX215, while a control group receives a placebo.
-
Primary endpoints include survival, serum markers of liver function (e.g., bilirubin, INR), and histological analysis of liver regeneration.
Phase I Clinical Trial in Healthy Volunteers:
-
A randomized, double-blind, placebo-controlled study design is employed.
-
Healthy adult volunteers are enrolled and receive single ascending doses of HRX215 or placebo.
-
The primary objectives are to assess the safety, tolerability, and pharmacokinetics of the drug.
-
Safety is monitored through physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.
Signaling Pathway and Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Post-hepatectomy liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Prometheus 2.0: drug-induced liver regeneration arising - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HepaRegeniX Doses First Patient in Phase Ib Trial with Small Molecule Inhibitor HRX-215 to Promote Liver Regeneration - BioSpace [biospace.com]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
A Researcher's Guide to Benchmarking MMK1 Detection Assays
For researchers and drug development professionals, the accurate detection and quantification of Mitogen-activated Protein Kinase Kinase 1 (MMK1), also known as MEK1 or MAP2K1, is critical. As a central component of the MAPK/ERK signaling pathway, this compound plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1] This guide provides an objective comparison of common this compound detection assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
This compound Signaling Pathway Overview
This compound is a dual-specificity protein kinase that is a core component of a highly conserved signaling module.[1][2] It is typically activated by an upstream MAPK Kinase Kinase (MAP3K), such as MEKK1, in response to extracellular signals.[2][3] Once activated, this compound phosphorylates and activates its downstream targets, the MAP kinases ERK1/2, which then translocate to the nucleus to regulate the activity of various transcription factors, influencing gene expression and cellular fate.[3]
Figure 1: Simplified this compound signaling cascade.
Quantitative Comparison of this compound Detection Assays
The choice of assay depends on whether the goal is to measure protein presence, protein quantity, or enzymatic function. Below is a summary of typical performance characteristics for three common methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Kinase Activity Assays.
| Feature | ELISA (Sandwich) | Western Blotting | Kinase Activity Assay (Luminescent) |
| Principle | Quantitative immunoassay measuring total protein concentration. | Semi-quantitative detection of protein based on molecular weight. | Functional assay measuring the enzymatic activity of the kinase. |
| Sensitivity | High (pg/mL to ng/mL range).[4][5][6] | Moderate (ng range). | High (measures ADP conversion).[7][8] |
| Dynamic Range | Wide (typically 2-3 logs).[6] | Narrow, prone to saturation. | Wide, highly linear signal.[7] |
| Specificity | High, dependent on antibody pair.[9] | High, confirmed by molecular weight and antibody. | High, dependent on specific substrate. |
| Throughput | High (96/384-well plates). | Low, labor-intensive. | High (96/384-well plates). |
| Assay Time | ~4-5 hours.[4] | 1-2 days.[10] | ~1-2 hours.[5][7] |
| Sample Volume | Low (~10-100 µL).[6] | Moderate (~20-50 µg protein lysate).[11][12] | Low (~5 µL).[7] |
| Primary Output | Absolute Concentration. | Relative Abundance / Band Intensity. | Kinase Activity (e.g., RLU/sec). |
Experimental Workflow for Assay Comparison
To objectively benchmark these assays, a standardized workflow is essential. The following diagram illustrates a logical approach, starting from a common source of biological material.
Figure 2: Workflow for benchmarking this compound assays.
Experimental Protocols
This compound Sandwich ELISA Protocol
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[4][5]
-
Preparation: Prepare all reagents, standards, and samples as directed by the kit manual.
-
Coating: A microplate is pre-coated with a capture antibody specific for this compound.
-
Sample Addition: Add 100 µL of standard or sample to the appropriate wells. Seal the plate and incubate for 2 hours at 37°C.
-
Washing: Aspirate each well and wash three times with ~300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Seal and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 4.
-
Enzyme Conjugate: Add 100 µL of HRP-Streptavidin Conjugate (SABC) to each well. Seal and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step as in step 4, but wash five times.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm within 5 minutes.
-
Calculation: Generate a standard curve by plotting the OD of each standard versus its concentration. Use the standard curve to determine the concentration of this compound in the samples.
This compound Western Blot Protocol
This protocol provides a standard method for detecting this compound in protein lysates.[11][12][13][14]
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[12]
-
Sample Loading: Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 4-20% gradient gel).[11][12]
-
Gel Electrophoresis: Run the gel at 100-150 V for 1-1.5 hours, or until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11][13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager or X-ray film.
-
Analysis: Perform densitometry analysis using image analysis software to determine the relative band intensity. Normalize to a loading control like GAPDH or β-actin.
This compound Kinase Activity Assay Protocol (ADP-Glo™ Format)
This protocol outlines a luminescent assay to measure the enzymatic activity of this compound by quantifying ADP production.[7][8]
-
Reaction Setup: In a 384-well plate, add 1-2 µL of test compound (or DMSO vehicle control), followed by 2 µL of this compound enzyme.
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix to each well to start the reaction. The substrate should be a peptide known to be phosphorylated by this compound (e.g., an inactive form of ERK).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Record the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with this compound activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Major Role of the MEKK1–MKK1/2–MPK4 Pathway in ROS Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the MEKK1 Signaling Pathway in the Regulation of Epicardial Cell Behavior by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Map2k1(Dual specificity mitogen-activated protein kinase kinase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Rat Map2k1 (Dual specificity mitogen-activated protein kinase kinase 1) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Novel Assays for Detection of Urinary KIM-1 in Mouse Models of Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. MEK1 Kinase Enzyme System [worldwide.promega.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Kinase Inhibitors Targeting the MAPK Signaling Pathway: MEK1/2 and MNK1/2
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of small molecule inhibitors targeting two key kinases in this cascade: Mitogen-activated protein kinase kinase 1 (MEK1, also known as MAP2K1) and MAPK-interacting serine/threonine-protein kinase 1 (MNK1).
This document will delve into the biochemical and cellular potency of selected inhibitors for MEK1/2 and MNK1/2, supported by experimental data and detailed methodologies.
The MAPK/ERK Signaling Pathway: A Brief Overview
The MAPK/ERK pathway is a tiered kinase cascade that relays extracellular signals to the nucleus to elicit transcriptional changes. A simplified representation of this pathway, highlighting the roles of MEK1 and MNK1, is presented below.
As depicted, MEK1/2 are central components that phosphorylate and activate ERK1/2. Downstream, ERK1/2 have numerous substrates, including MNK1, which in turn phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis.
MEK1/2 Inhibitors: A Comparative Analysis
A number of MEK1/2 inhibitors have been developed, with several gaining regulatory approval for the treatment of various cancers.[1][2] These inhibitors are typically allosteric, binding to a pocket adjacent to the ATP-binding site, which confers high selectivity.[1][3] Below is a comparison of some of the most well-characterized MEK1/2 inhibitors.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a biochemical assay.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Selectivity Notes |
| Trametinib | 0.92[4] | 1.8[4] | Highly selective for MEK1/2 over other kinases.[4] |
| Selumetinib | 14[4] | - | Potent and highly selective MEK inhibitor.[4] |
| Cobimetinib | 4.2[4] | - | Highly selective for MEK1, with over 100-fold selectivity against MEK2 and no significant inhibition of a large panel of other kinases.[4] |
| Binimetinib | 12[5] | - | A selective inhibitor of MEK.[5] |
Cellular Activity
The ability of an inhibitor to suppress the phosphorylation of ERK1/2 in a cellular context is a key indicator of its biological activity.
| Inhibitor | p-ERK1/2 Inhibition IC50 (nM) | Cell Line |
| Selumetinib | 10[4] | Various cancer cell lines |
MNK1/2 Inhibitors: A Comparative Analysis
MNK1/2 inhibitors are being investigated for their potential in cancer therapy by targeting the regulation of protein synthesis.[6]
Biochemical Potency
| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Selectivity Notes |
| Tomivosertib (eFT508) | 1-2[7] | 1-2[7] | Potent and highly selective inhibitor of both MNK1 and MNK2.[7][8] |
| CGP 57380 | 2200[7] | - | Selective for MNK1, with no inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases.[7][9] |
| EB1 | 690[7] | 9400[7] | Displays a 14-fold lower IC50 for MNK1 compared to MNK2.[10] |
Cellular Activity
The inhibition of eIF4E phosphorylation at Serine 209 is a direct downstream marker of MNK1/2 activity in cells.
| Inhibitor | p-eIF4E Inhibition IC50 (nM) | Cell Line |
| Tomivosertib (eFT508) | 2-16[7] | Tumor cell lines |
Experimental Protocols
The following sections provide generalized protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (for IC50 Determination)
This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor.
1. Reagents:
-
Purified recombinant kinase (e.g., MEK1, MNK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test inhibitor
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, substrate, and assay buffer to each well.
-
Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ADP produced or remaining ATP.[11]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Cell-Based Western Blot for Target Phosphorylation
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a downstream target in a cellular context.
1. Reagents:
-
Cell line of interest (e.g., HeLa, 293T)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-eIF4E, anti-total-eIF4E)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified time. Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the signaling pathway with an appropriate agonist (e.g., growth factor).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[13]
-
Determine the protein concentration of each cell lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody specific for the phosphorylated target overnight at 4°C.[13]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.[5]
-
Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal Procedures for MMK1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Potent and Selective ALX/FPR2 Agonist, MMK1.
This document provides procedural guidance for the safe and proper disposal of this compound (CAS 271246-66-3), a potent and selective agonist of the human formyl peptide receptor like-1 (FPRL-1/FPR2).[1][2] Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. Given its potent biological activity, all waste contaminated with this compound must be treated as hazardous chemical waste.[3]
Chemical and Hazard Profile of this compound
A thorough understanding of the chemical properties and potential hazards of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 271246-66-3 |
| Molecular Formula | C₇₅H₁₂₃N₁₉O₁₈S |
| Appearance | White to beige film or powder |
| Storage Temperature | -20°C |
| Biological Activity | Potent and selective human formyl peptide receptor like-1 (FPRL-1/FPR2) agonist.[2] |
| GHS Classification | While a specific GHS classification for this compound is not readily available, as a potent peptide agonist, it should be handled as a potentially hazardous substance. |
Personal Protective Equipment (PPE) for Disposal
Appropriate PPE is mandatory to prevent exposure during the disposal process.
| Activity | Required PPE | Specifications |
| Waste Segregation & Containerization | Double Gloves, Lab Coat, Safety Goggles | Use chemical-resistant gloves (e.g., nitrile). |
| Container Labeling & Transport | Single Gloves, Lab Coat, Safety Glasses | Ensure a firm grip on containers. |
| Decontamination of Work Area | Double Gloves, Lab Coat, Safety Goggles, Face Shield | To be conducted in a certified chemical fume hood. |
Experimental Workflow for this compound Disposal
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
These detailed steps are mandatory for the disposal of all forms of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling any this compound waste, ensure you are wearing the appropriate PPE as detailed in the table above.
Step 2: Waste Segregation Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound powder or solutions. This includes, but is not limited to, weighing papers, contaminated gloves, bench paper, and empty vials.
-
Place these materials into a designated, robust, and leak-proof hazardous waste bag.[3]
-
-
Liquid Waste:
-
Collect all unused this compound solutions and any solvents used for rinsing contaminated glassware.
-
This liquid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] The container must be compatible with the solvents used.
-
-
Sharps Waste:
-
Any needles or syringes used for handling this compound solutions must be disposed of immediately into a designated sharps container for hazardous chemical waste.[3] Do not recap needles.
-
Step 3: Labeling of Waste Containers All waste containers must be clearly and accurately labeled.
-
Content Identification: Affix a "Hazardous Waste" label to each container.
-
Chemical Identification: Clearly write "this compound" and list any other chemical constituents (e.g., DMSO, ethanol).
-
Contact Information: Include the Principal Investigator's name and the date the container was started.
Step 4: Storage of Waste Store all this compound hazardous waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
Step 5: Decontamination of Empty Containers and Work Area
-
Empty Vials: Empty vials that contained solid this compound should be considered grossly contaminated and disposed of as solid hazardous waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Work Surfaces: Decontaminate all work surfaces that may have come into contact with this compound. Use an appropriate solvent followed by a standard laboratory cleaning agent. All cleaning materials must be disposed of as solid hazardous waste.
Step 6: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Ensure all required paperwork is completed for waste tracking and disposal.
Signaling Pathway Context: FPR2/ALX
The diagram below illustrates the general signaling pathway of the FPR2/ALX receptor, the target of this compound. Understanding the biological context reinforces the need for careful handling of such a potent signaling modulator.
Caption: Simplified signaling pathway of the FPR2/ALX receptor upon activation by an agonist like this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most comprehensive information.
References
Essential Safety and Operational Guide for Handling MMK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of MMK1, a potent and selective human formyl peptide receptor like-1 (FPRL-1/FPR2) agonist. Adherence to these protocols is essential to ensure personal safety and maintain research integrity.
Compound Information
| Identifier | Value |
| IUPAC Name | Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met |
| Molecular Formula | C₇₅H₁₂₃N₁₉O₁₈S |
| Molecular Weight | 1610.96 g/mol |
| CAS Number | 271246-66-3 |
| Appearance | White to off-white solid |
| Biological Activity | Potent and selective FPRL-1/FPR2 agonist |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following PPE is mandatory.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended during initial reconstitution of the lyophilized powder or when a high risk of splashing exists.[1][2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double-gloving may be considered for added protection with concentrated solutions.[1][2] |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to avoid inhalation of fine particles.[2] The type should be determined by a risk assessment, especially in poorly ventilated areas. |
Handling and Storage Protocols
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a tightly sealed, light-protective, and desiccated container.[3][4][5][6][7][8]
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[2][6]
Reconstitution:
-
Perform reconstitution in a designated clean area, such as a chemical fume hood or a laminar flow hood, to minimize contamination.[3]
-
Use a sterile, appropriate solvent. The choice of solvent will depend on the experimental requirements and the peptide's solubility.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[2]
Handling Solutions:
-
Once in solution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3][4][5]
-
Store peptide solutions at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is generally recommended.[3][5]
-
Solutions of peptides have a limited shelf life and are susceptible to bacterial degradation.[7]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[4]
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[4] |
| Contaminated Materials | All items that have come into contact with this compound (e.g., pipette tips, gloves, vials, absorbent paper) must be collected in a designated, clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Collect in a sealed, properly labeled hazardous waste container. Check with your institution's Environmental Health & Safety (EHS) department for specific guidelines on the disposal of liquid peptide waste.[1] |
Waste Management Workflow:
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols
General Protocol for Solubilizing Lyophilized this compound:
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) and perform the procedure in a chemical fume hood or laminar flow hood.
-
Equilibration: Remove the vial of lyophilized this compound from cold storage and place it in a desiccator to allow it to warm to room temperature. This prevents condensation from forming inside the vial.[2][6]
-
Solvent Addition: Using a sterile pipette, add the predetermined volume of the appropriate sterile solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.[2]
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, sterile microcentrifuge tubes. Label each tube clearly with the peptide name, concentration, date, and storage conditions. Store the aliquots at -20°C or -80°C.
Note: The biological activity and stability of this compound can be affected by the choice of solvent, pH, and exposure to light and air. Always refer to specific experimental protocols for detailed guidance. For peptides containing cysteine, methionine, or tryptophan, which are prone to oxidation, using oxygen-free water or adding reducing agents may be necessary.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. peptide24.store [peptide24.store]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. pinnaclepeptides.com [pinnaclepeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
